2-(Pyrrolidin-1-yl)butanenitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-pyrrolidin-1-ylbutanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-2-8(7-9)10-5-3-4-6-10/h8H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZMBLLDGLCEQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)N1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular Architecture, Synthetic Methodologies, and Reactivity of 2-(Pyrrolidin-1-yl)butanenitrile
Executive Summary & Structural Elucidation
2-(Pyrrolidin-1-yl)butanenitrile (Chemical Formula: C₈H₁₄N₂) is a highly reactive, bifunctional α-aminonitrile. Structurally, it consists of a butanenitrile aliphatic backbone where the α-carbon (C2) is covalently bonded to a pyrrolidine ring. This dual functionality—housing both a latent electrophilic nitrile group and a nucleophilic tertiary amine—grants the molecule unique kinetic and thermodynamic properties, making it a critical intermediate in advanced organic synthesis and medicinal chemistry.
The structural connectivity dictates its reactivity. The proximity of the pyrrolidine nitrogen's lone pair to the cyano leaving group enables anchimeric assistance (neighboring group participation), a fundamental driver for its most famous application: the Bruylants reaction.
Fig 1: Structural connectivity and functional domains of this compound.
Physicochemical & Thermodynamic Profile
Understanding the physical properties of this compound is essential for optimizing reaction conditions, particularly regarding solvent selection and purification strategies. The table below summarizes its quantitative data based on established chemical databases (1)[1].
| Property | Value | Structural Implication |
| Molecular Formula | C₈H₁₄N₂ | Defines the carbon framework and nitrogenous functional groups. |
| Molar Mass | 138.21 g/mol | Utilized for stoichiometric calculations in synthesis. |
| Monoisotopic Mass | 138.1157 Da | Critical for GC-MS/LC-MS analytical validation. |
| Topological Polar Surface Area | 27.0 Ų | Indicates moderate lipophilicity, allowing solubility in ethereal solvents. |
| Hydrogen Bond Donors | 0 | Lacks N-H or O-H bonds, preventing self-condensation. |
| Hydrogen Bond Acceptors | 2 | Nitrile and pyrrolidine nitrogens can coordinate with Lewis acids. |
| XLogP (Predicted) | ~1.5 | Suggests favorable partitioning into organic phases during aqueous workup. |
Synthetic Pathways: The Modified Strecker Condensation
The primary route to synthesize this compound is via a modified 2[2]. While the classical Strecker reaction utilizes ammonia to yield primary α-aminonitriles, this adaptation employs a secondary amine (pyrrolidine) and an aldehyde (propanal)[3].
Mechanistic Causality
-
Iminium Ion Formation: The condensation of propanal with pyrrolidine does not form a stable, neutral imine. Because pyrrolidine is a secondary amine, the loss of water generates a positively charged, highly electrophilic iminium ion.
-
Nucleophilic Trapping: This iminium intermediate is kinetically unstable and is rapidly trapped by the cyanide anion (CN⁻) to form the stable α-aminonitrile.
-
Thermodynamic Driving Force: The addition of a desiccant (like anhydrous MgSO₄) sequesters the water byproduct, shifting the equilibrium entirely toward the iminium species according to Le Chatelier's principle.
Self-Validating Experimental Protocol
Caution: This protocol involves highly toxic cyanide salts. It must be performed in a fume hood with appropriate PPE and cyanide antidotes readily available.
Step 1: Iminium Generation
-
Action: In a flame-dried round-bottom flask, dissolve 1.0 equivalent of propanal in anhydrous methanol. Cool the mixture to 0 °C using an ice bath.
-
Causality & Validation: Propanal is volatile (BP 48 °C). Cooling prevents evaporative loss. Slowly add 1.05 equivalents of pyrrolidine. The reaction is exothermic; maintaining 0 °C validates that the condensation is occurring without thermal degradation. Add anhydrous MgSO₄. As water forms, the MgSO₄ will visibly clump, providing visual validation of the dehydration step.
Step 2: Cyanation & pH Control
-
Action: Dissolve 1.1 equivalents of Potassium Cyanide (KCN) in a minimal volume of water. Add this dropwise to the reaction mixture. Immediately follow with the dropwise addition of glacial acetic acid until the pH stabilizes at 7.0–8.0.
-
Causality & Validation: pH control is the most critical parameter. If the pH drops below 7, cyanide is protonated into lethal, non-nucleophilic HCN gas (pKa 9.2). If the pH is too high, the iminium ion reverts to the hemiaminal. Using universal indicator paper to confirm a pH of ~7.5 ensures the cyanide remains as the active nucleophile (CN⁻) while providing enough protons to facilitate water elimination[2].
Step 3: Reaction Monitoring & Workup
-
Action: Stir the mixture at room temperature for 12 hours.
-
Validation: Monitor via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) eluent. Co-spot with propanal. Spray the plate with 2,4-Dinitrophenylhydrazine (2,4-DNPH). The disappearance of the orange/yellow propanal spot and the emergence of a new spot that stains brown with iodine vapor confirms complete conversion.
-
Isolation: Quench with saturated aqueous NaHCO₃ to neutralize any residual acid. Extract with diethyl ether (3x). The product's lipophilicity (XLogP ~1.5) ensures it partitions into the ether layer. Dry over Na₂SO₄, filter, and concentrate under reduced vacuum to yield this compound as a pale yellow oil.
Reactivity & Applications: The Bruylants Reaction
The most significant application of this compound is its role as an electrophilic precursor in the 4[4]. Discovered in 1924, this reaction involves the displacement of the cyano group by an organomagnesium (Grignard) reagent to yield a highly substituted tertiary amine[5].
The Causality of Cyano Displacement
Typically, a cyano group (-C≡N) is a poor leaving group. In a standard Grignard reaction, the nucleophile attacks the nitrile carbon to form an imine salt, which hydrolyzes to a ketone. However, in α-aminonitriles, the reaction trajectory is fundamentally altered by the adjacent pyrrolidine ring:
-
Lewis Acid Activation: The magnesium halide (MgX₂) present in the Grignard reagent acts as a Lewis acid, coordinating to the nitrogen of the nitrile group and severely weakening the C-CN bond.
-
Anchimeric Assistance: The lone pair on the pyrrolidine nitrogen pushes into the α-carbon, forcefully ejecting the activated cyanide group.
-
Iminium Trapping: This ejection forms a planar, resonance-stabilized iminium ion. The Grignard carbon nucleophile (e.g., a phenyl anion from PhMgBr) then attacks this iminium carbon, forming a new C-C bond and yielding a tertiary amine (such as α-PBP derivatives)[4][5].
Fig 2: Mechanistic pathway of the Bruylants reaction via an iminium ion intermediate.
Because the iminium intermediate is planar, the incoming nucleophile can attack from either face. Consequently, unless chiral auxiliaries are employed, the Bruylants reaction of this compound inherently yields a racemic mixture of the resulting tertiary amine[4].
References
-
National Institutes of Health (NIH). "4-Pyrrolidin-1-ylbutyronitrile | C8H14N2 | CID 118838". PubChem Database. 1
-
Mattalia, Jean-Marc Robert. "The Bruylants and related reactions". Arkivoc / Semantic Scholar (2021). 4
-
Wikipedia Contributors. "Bruylants reaction". Wikipedia, The Free Encyclopedia. 5
-
Master Organic Chemistry. "The Strecker Synthesis of Amino Acids". Master Organic Chemistry (2018). 2
-
PubMed Central (PMC). "Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities". National Library of Medicine. 3
Sources
- 1. 4-Pyrrolidin-1-ylbutyronitrile | C8H14N2 | CID 118838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Bruylants reaction - Wikipedia [en.wikipedia.org]
2-(Pyrrolidin-1-yl)butanenitrile IUPAC name and CAS registry number
This in-depth technical guide details the chemical identity, synthesis, and applications of 2-(pyrrolidin-1-yl)butanenitrile , a specific
Executive Summary
This compound (CAS 65282-23-7 ) is a tertiary
Unlike the blockbuster drug intermediate (S)-2-(2-oxopyrrolidin-1-yl)butanamide (Etiracetam/Levetiracetam precursor), this compound lacks the carbonyl group on the pyrrolidine ring, making it a distinct chemical entity used in Structure-Activity Relationship (SAR) studies and the synthesis of reduced pyrrolidine derivatives.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | This compound |
| CAS Registry Number | 65282-23-7 |
| Molecular Formula | C |
| Molecular Weight | 138.21 g/mol |
| SMILES | CCC(C#N)N1CCCC1 |
| Structure Class | |
| Physical State | Liquid (Standard Temperature/Pressure) |
| Solubility | Soluble in organic solvents (DCM, EtOAc, EtOH); sparingly soluble in water.[1][2] |
Critical Note on Isomerism: Do not confuse with 4-(pyrrolidin-1-yl)butanenitrile (CAS 35543-25-0), the linear isomer where the pyrrolidine is attached to the terminal carbon (
-position). The CAS 65282-23-7 specifically denotes the branched-isomer.
Synthetic Methodology: The Strecker Protocol[3]
The industrial and laboratory standard for synthesizing this compound is the Strecker Synthesis . This multicomponent reaction couples an aldehyde (propanal), a secondary amine (pyrrolidine), and a cyanide source.
Reaction Mechanism
The reaction proceeds via the formation of an unstable iminium ion intermediate, which undergoes nucleophilic attack by the cyanide ion.
Figure 1: Mechanistic pathway for the Strecker synthesis of this compound.
Experimental Protocol (Standardized)
This protocol utilizes potassium cyanide (KCN) in an aqueous/organic biphasic system. Warning: Cyanide is lethal. All operations must occur in a functioning fume hood with appropriate antidotes available.
Reagents:
-
Propanal (Propionaldehyde): 1.0 equiv
-
Pyrrolidine: 1.05 equiv
-
Potassium Cyanide (KCN): 1.1 equiv
-
Solvent: Water/Methanol (1:1 v/v) or Water/Dichloromethane
-
Catalyst: Sodium Bisulfite (NaHSO
) - optional, for bisulfite adduct method.
Step-by-Step Methodology:
-
Bisulfite Adduct Formation (Safer Variant):
-
Dissolve propanal (1.0 equiv) in water containing NaHSO
(1.0 equiv) at 0°C. Stir for 30 minutes to form the bisulfite adduct.
-
-
Amine Addition:
-
Add pyrrolidine (1.05 equiv) dropwise to the adduct solution while maintaining the temperature <10°C.
-
Stir for 1 hour at room temperature to generate the iminium intermediate in situ.
-
-
Cyanation:
-
Add KCN (1.1 equiv) dissolved in a minimum amount of water.
-
Stir the biphasic mixture vigorously for 12–24 hours at room temperature.
-
-
Work-up:
-
Extract the reaction mixture with Dichloromethane (DCM) (3x).
-
Wash the combined organic layers with saturated NaHCO
and brine. -
Dry over anhydrous Na
SO , filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude oil is typically >90% pure. Further purification can be achieved via vacuum distillation (bp approx. 85-90°C at 10 mmHg) or flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Downstream Applications & Transformations
The nitrile group serves as a versatile handle for further functionalization, primarily leading to amides, acids, or diamines.
Hydrolysis to -Amino Amides
Partial hydrolysis yields 2-(pyrrolidin-1-yl)butanamide , a structural analog of Levetiracetam (Keppra) lacking the lactam carbonyl.
-
Reagents: H
SO (conc.), 0°C to RT. -
Significance: Used in pharmacological screening for anticonvulsant activity without the SV2A binding specificity of the 2-oxo variants.
Reduction to 1,2-Diamines
Full reduction of the nitrile yields 2-(pyrrolidin-1-yl)butan-1-amine .
-
Reagents: LiAlH
in THF or Raney Nickel/H . -
Application: Precursor for chiral ligands in asymmetric catalysis or backbone for diamine-based coordination complexes.
Figure 2: Primary synthetic transformations of the nitrile functional group.
Safety and Handling
-
Acute Toxicity: As an
-aminonitrile, this compound can release cyanide ions upon metabolic or chemical decomposition. It should be treated as highly toxic (Oral/Dermal/Inhalation).[3] -
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Aminonitriles are prone to retro-Strecker decomposition (reverting to aldehyde and HCN) if exposed to moisture and heat.
-
Disposal: All waste streams must be treated with bleach (sodium hypochlorite) to quench potential cyanide residues before disposal.
References
-
MilliporeSigma . (n.d.). This compound Product Page. Retrieved from
-
PubChem . (n.d.).[2] this compound (Compound). National Library of Medicine.[4] Retrieved from
- Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45.
-
Dyker, G. (Ed.). (2006).[5] Handbook of C-H Transformations. Wiley-VCH. (Context on amine functionalization).
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. Ethyl pyrrolidine-1-carboxylate | C7H13NO2 | CID 79614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzeneacetonitrile, alpha-ethyl- | C10H11N | CID 95334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alpha-Ethylcinnamaldehyde | C11H12O | CID 1384928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Diastereoselective synthesis of beta-substituted-alpha,gamma-diaminobutyric acids and pyrrolidines containing multichiral centers - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermodynamic Properties and Stability of 2-(Pyrrolidin-1-yl)butanenitrile
The following technical guide details the thermodynamic profile and stability characteristics of 2-(Pyrrolidin-1-yl)butanenitrile , a critical
Executive Summary
This compound (CAS: 65282-23-7) is a labile
Molecular Architecture & Physicochemical Profile[1]
Structural Analysis
The molecule features a tertiary amine (pyrrolidine ring) attached to an
Predicted Thermodynamic & Physical Properties
Note: Experimental values for this specific intermediate are rarely published due to its transient nature.[1] The values below are calculated using Group Contribution Methods (Joback/Ackers) and read-across from structural analogs (e.g.,
| Property | Estimated Value | Confidence | Implications for Handling |
| Molecular Weight | 152.24 g/mol | Exact | Mass balance calculations.[1] |
| Boiling Point | 235°C ± 20°C (760 mmHg) | Medium | Do not distill at atm pressure. High risk of decomposition >100°C. |
| Flash Point | ~95°C | Low | Combustible.[1] Handle away from open flames. |
| Density | 0.92 ± 0.05 g/cm³ | Medium | Phase separation in aqueous workups.[1] |
| logP (Octanol/Water) | 1.8 - 2.2 | High | Lipophilic; extractable into DCM or EtOAc.[1] |
| pKa (Conjugate Acid) | 8.5 - 9.0 | High | Basic nitrogen; forms stable salts (HCl, Oxalate) which significantly enhances stability.[1] |
| Vapor Pressure | 0.04 mmHg @ 25°C | Medium | Low volatility, but headspace may accumulate HCN over time. |
Thermodynamic Stability & Phase Behavior
The Retro-Strecker Equilibrium
The defining thermodynamic characteristic of this compound is its reversibility.[1] Unlike amides or esters, the formation of
-
Enthalpy (
): The formation of the C-CN bond is exothermic.[1] Conversely, decomposition is endothermic . Thus, increasing temperature shifts the equilibrium away from the aminonitrile, favoring dissociation into the volatile HCN and the parent imine. -
Entropy (
): Decomposition increases the number of molecules (1 2 or 3), resulting in a large positive . -
Gibbs Free Energy (
): At ambient temperatures, is often near zero, making the compound metastable.
Thermal Degradation Profile
-
< 0°C: Kinetically stable.[1] The activation energy for C-CN bond cleavage is insufficient.[1]
-
20°C - 40°C: Slow dissociation occurs, particularly in the presence of moisture (which traps the iminium ion via hydrolysis).[1]
-
> 80°C: Rapid onset of retro-Strecker fragmentation.[1] If the system is open (allowing HCN to escape), the reaction is driven to completion (total loss of product).
Chemical Stability & Reactivity
Hydrolysis Pathways
The stability of the nitrile group is heavily pH-dependent.[1]
-
Acidic Hydrolysis (Targeted): In concentrated acid (e.g., H₂SO₄), the nitrile hydrolyzes to the amide and then the carboxylic acid. However, the competing reaction is the protonation of the amine, which can destabilize the C-CN bond if the acid concentration is too low (promoting elimination).
-
Aqueous Neutral/Basic Conditions (Degradation): In water, the equilibrium shifts toward the aldehyde/ketone and pyrrolidine. The pyrrolidine then acts as a base to catalyze further polymerization or aldol condensation of the aldehyde byproducts, leading to "tarring."
Oxidative Instability
The tertiary amine is susceptible to N-oxidation by peroxides or atmospheric oxygen over prolonged periods, forming N-oxides which can undergo Cope elimination, further fragmenting the carbon skeleton.
Visualizing the Degradation Mechanism
The following diagram illustrates the competing pathways: the reversible Retro-Strecker reaction and the irreversible hydrolysis.
Caption: Figure 1.[1][2] Degradation pathways showing the reversible Retro-Strecker equilibrium (yellow/red) vs. the desired synthetic hydrolysis (green).
Experimental Protocols for Stability Assessment
Protocol 1: Determination of Dissociation Constant ( )
Purpose: To quantify the inherent stability of the aminonitrile in solution.
-
Preparation: Dissolve 50 mg of this compound in 0.6 mL of deuterated solvent (
for baseline, buffered to pH 7 for aqueous stability). -
Instrumentation: 400 MHz
-NMR. -
Measurement:
-
Monitor the diagnostic signal of the
-proton (triplet/quartet typically shifted downfield ~3.5-4.0 ppm).[1] -
Monitor the appearance of the aldehyde/ketone proton (9-10 ppm) or the pyrrolidine ring protons (shifted upfield).
-
-
Calculation:
Note: In a closed NMR tube, HCN remains in solution.[1] Use an internal standard (e.g., maleic acid) for precise integration.
Protocol 2: Forced Degradation (Stress Testing)
Purpose: To establish storage limits.[1]
| Stress Condition | Duration | Method | Acceptance Criteria |
| Thermal (60°C) | 24 Hours | HPLC-UV (210 nm) | >95% Recovery |
| Hydrolysis (pH 2) | 4 Hours | HPLC / LC-MS | Identification of Amide |
| Hydrolysis (pH 10) | 4 Hours | HPLC / LC-MS | <5% Retro-Strecker products |
| Oxidation (3% H₂O₂) | 2 Hours | LC-MS | <1% N-Oxide formation |
Handling & Storage Recommendations
Based on the thermodynamic profile, the following "Cold Chain" protocols are mandatory to prevent cyanide liberation and potency loss.
-
Temperature: Store at -20°C . The equilibrium constant for dissociation drops significantly at lower temperatures.
-
pH Control: If stored as a liquid/oil, ensure it is anhydrous. Conversion to the Hydrochloride Salt is the gold standard for long-term stability.[1] The salt form protonates the amine, preventing the lone pair from assisting the expulsion of the cyanide group.
-
Atmosphere: Store under Argon or Nitrogen.[1] Exclude moisture to prevent the hydrolysis of the iminium intermediate, which drives the equilibrium irreversibly toward decomposition.
-
Safety: Always open containers in a well-ventilated fume hood. The headspace may contain hazardous levels of HCN gas accumulated during storage.
References
-
Dyker, G. (Ed.).[1] (2006).[1] Handbook of C-H Transformations. Wiley-VCH.[1] (General reference on amine functionalization).
-
Endo, T., et al. (1999). "Equilibrium studies on the Strecker reaction." Journal of Organic Chemistry, 64(12), 4321-4328.[1]
-
Groger, H. (2003).[1] "Catalytic enantioselective Strecker reactions: A promising route to alpha-amino acids."[1] Chemical Reviews, 103(8), 2795-2828.[1]
-
NIST Chemistry WebBook. (2023).[1] "Thermophysical Properties of Pyrrolidine Derivatives."
-
PubChem. (2024).[1] "Compound Summary: this compound." National Library of Medicine.[1]
Sources
Solubility Profile and Physicochemical Characterization of 2-(Pyrrolidin-1-yl)butanenitrile
[1][2]
Executive Summary
This technical guide provides a comprehensive solubility profile and physicochemical analysis of 2-(Pyrrolidin-1-yl)butanenitrile (CAS: 65282-23-7 / Analogous isomers), a critical
This document is designed for process chemists and formulation scientists. It moves beyond static data to provide a predictive thermodynamic framework (Hansen Solubility Parameters) and validated experimental protocols for solvent selection in extraction, crystallization, and reaction engineering.[2]
Physicochemical Identity & Structural Analysis[2]
Understanding the molecular architecture is the first step in predicting solvent interactions.[2]
| Property | Value / Description | Source/Derivation |
| IUPAC Name | This compound | Structural Nomenclature |
| Molecular Formula | Stoichiometry | |
| Molecular Weight | 138.21 g/mol | Calculated |
| Physical State | Colorless to pale yellow liquid (Oil) | Analogous |
| Predicted LogP | ~1.5 | Lipophilicity Estimate [1] |
| pKa (Conjugate Acid) | ~8.5 - 9.5 | Est.[1][2][3][4][5] for |
| H-Bond Donors | 0 | Tertiary Amine / Nitrile |
| H-Bond Acceptors | 2 | Pyrrolidine N, Nitrile N |
Structural Implications for Solubility[1][2][6]
-
Lipophilic Domain: The pyrrolidine ring and the ethyl side chain of the butyronitrile backbone contribute significant non-polar surface area, driving solubility in organic solvents like Dichloromethane (DCM) and Toluene.[2]
-
Polar/Basic Domain: The tertiary nitrogen provides a site for protonation.[2] While the molecule is lipophilic in its neutral state, it becomes highly water-soluble upon protonation (pH < pKa), a critical feature for workup strategies.[2]
Solubility Profile in Organic Solvents[7][8]
The following profile categorizes solvents based on their interaction mechanism with this compound.
A. Non-Polar & Chlorinated Solvents (High Solubility)[1][2]
-
Solvents: Dichloromethane (DCM), Chloroform, Toluene, Ethyl Acetate.[2]
-
Mechanism: Van der Waals dispersion forces and dipole-dipole interactions.[1][2]
-
Application: DCM is the primary solvent of choice for extraction from basic aqueous layers.[2] The compound is miscible in all proportions with DCM and Chloroform.[2]
B. Polar Protic Solvents (High Solubility/Miscible)[1][2]
-
Mechanism: The solvent acts as a Hydrogen Bond Donor (HBD) to the pyrrolidine nitrogen and nitrile group.[2]
-
Application: Suitable for homogenous reaction phases.[1][2] However, nucleophilic solvents (alcohols) should be used with caution under acidic conditions to avoid Pinner reaction (nitrile alcoholysis).[2]
C. Polar Aprotic Solvents (High Solubility)[1][2]
-
Solvents: DMSO, DMF, Acetonitrile, THF.[2]
-
Application: Excellent for nucleophilic substitution reactions where the intermediate is generated.[2]
D. Aqueous Solubility (pH Dependent)[1][2]
-
Neutral pH (pH 7): Low to Moderate.[1][2] The compound is an oil that may form an emulsion but is not fully miscible.[2]
-
Acidic pH (pH < 4): High Solubility. Protonation of the pyrrolidine nitrogen forms the ammonium salt
, rendering the molecule water-soluble.[2] -
Basic pH (pH > 10): Insoluble/Immiscible. The molecule exists as the free base oil, allowing for efficient partitioning into organic solvents.[2]
Summary Table: Solvent Compatibility
| Solvent Class | Representative Solvents | Solubility Rating | Process Utility |
| Chlorinated | DCM, Chloroform | Excellent | Extraction / Workup |
| Esters | Ethyl Acetate, IPM | Good | Crystallization / Green Alt.[1][2] |
| Alcohols | Methanol, Ethanol | Excellent | Reaction Solvent |
| Ethers | THF, MTBE, Et2O | Good | Reaction / Precipitation |
| Alkanes | Hexane, Heptane | Moderate/Low | Anti-solvent (Oiling out risk) |
| Water (Acidic) | 1M HCl, 1M H2SO4 | High | Aqueous Wash (Impurity removal) |
| Water (Basic) | 1M NaOH, NaHCO3 | Very Low | Free-basing / Extraction |
Thermodynamic Modeling: Hansen Solubility Parameters (HSP)
To scientifically select solvents beyond trial-and-error, we utilize the Hansen Solubility Parameter (HSP) framework.[1][2] The total solubility parameter (
Estimated HSP for this compound:
-
(Dispersion): ~16.5
(Derived from hydrocarbon backbone)[1][2] -
(Polarity): ~10.0
(Nitrile dipole + Amine)[1][2] -
(H-Bonding): ~6.0
(Acceptor capacity)[1][2]
Interpretation:
Solvents with an interaction radius (
Experimental Protocols
Protocol A: Gravimetric Solubility Determination (Shake-Flask)
Standard Operating Procedure for validating solubility limits.[1][2]
-
Preparation: Weigh 100 mg of this compound into a 4 mL HPLC vial.
-
Solvent Addition: Add the target solvent in 100
increments at . -
Agitation: Vortex for 30 seconds after each addition.
-
Observation:
-
Quantification: If soluble in <100
, solubility > 1000 mg/mL.[2] If insoluble after 2 mL, solubility < 50 mg/mL.[2] -
Analysis: Filter supernatant (0.45
PTFE) and analyze via HPLC-UV (210 nm) for precise concentration if saturation is reached.
Protocol B: pH-Swing Extraction Logic
Self-validating method for purification.[1][2]
This compound's basicity allows for a "Self-Purifying" extraction.[1][2]
Figure 1: Acid-Base pH Swing Extraction Workflow. This logic uses the solubility differential between the ionized and neutral forms to isolate the target from non-basic impurities.[2]
Process Development & Safety
Reaction Solvent Selection[1]
-
Nucleophilic Substitution: Use Acetonitrile or DMF .[1][2] The high dielectric constant promotes the
formation of the -aminonitrile.[1][2] -
Grignard/Organometallic: Use Anhydrous THF or 2-MeTHF .[1][2] Avoid nitriles as solvents if Grignard reagents are used (risk of imine formation).[2]
Stability Warning
References
-
PubChem. (n.d.).[1][2][4] this compound (Compound Summary). National Library of Medicine.[1][2] Retrieved from [Link]
-
Hansen, C. M. (2007).[2] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1][2] CRC Press.[1][2] (Methodology for HSP derivation).
-
Reichardt, C. (2003).[2] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2] (General principles of amine solubility).
-
Dyker, G. (Ed.).[2] (2005).[1][2] Handbook of C-H Transformations. Wiley-VCH.[1][2] (Context on
-aminonitrile synthesis and handling).
Sources
- 1. CAS 35543-25-0: 1-Pyrrolidinebutanenitrile | CymitQuimica [cymitquimica.com]
- 2. 2-Pyrrolidone - Wikipedia [en.wikipedia.org]
- 3. chemscene.com [chemscene.com]
- 4. PubChemLite - this compound (C8H14N2) [pubchemlite.lcsb.uni.lu]
- 5. scent.vn [scent.vn]
- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 7. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]
- 8. CAS 3508-98-3: Butylphenylacetonitrile | CymitQuimica [cymitquimica.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. clover nitrile, 3508-98-3 [perflavory.com]
Toxicological Data and Safety Handling of 2-(Pyrrolidin-1-yl)butanenitrile: A Comprehensive Guide
As a Senior Application Scientist, I approach the handling and utilization of 2-(Pyrrolidin-1-yl)butanenitrile not merely as a synthetic step, but as a holistic system of chemical risk management and mechanistic precision. This bifunctional
This whitepaper dissects the mechanistic toxicology, safety architecture, and validated experimental workflows required to handle and react this compound safely.
Chemical Identity & Mechanistic Toxicology
The acute toxicity of this compound is not solely a function of its intact molecular structure, but rather its metabolic lability.
HCN potently inhibits cytochrome c oxidase in the mitochondrial respiratory chain, halting cellular respiration and leading to rapid histotoxic hypoxia.
CYP450-mediated metabolism of this compound leading to toxic HCN release.
Quantitative Chemical & Toxicological Profile
To design effective engineering controls, we must ground our protocols in the compound's physical and toxicological data[1].
| Property | Value | Causality / Safety Implication |
| CAS Registry Number | 65282-23-7 | Unique identifier for SDS tracking and regulatory compliance[2]. |
| Molecular Formula | C8H14N2 | Contains a labile cyano group adjacent to an amine[1]. |
| Molecular Weight | 138.21 g/mol | Low MW contributes to high volatility and inhalation risk[1]. |
| Estimated LD50 (Oral, Rat) | < 50 mg/kg (Class 6.1) | Highly toxic; reflects rapid in vivo cyanide liberation. |
| Physical State | Liquid (Ambient) | High vapor pressure requires handling exclusively in a Class II fume hood. |
| Primary Target Organs | CNS, Cardiovascular | Cyanide inhibits mitochondrial respiration, causing rapid systemic collapse. |
Safety Handling & Decontamination Architecture
The causality behind our safety protocols is rooted in preventing the premature protonation or hydrolysis of the nitrile group.
-
Personal Protective Equipment (PPE) Causality: Standard nitrile gloves offer insufficient permeation resistance against the ethereal solvents (e.g., THF, diethyl ether) typically used when reacting this compound. Butyl rubber gloves are mandatory to prevent solvent-mediated dermal absorption of the aminonitrile.
-
Decontamination (The Causality of Quenching): Spills must never be treated with acids. Acidic conditions instantly protonate the nitrile, shifting the equilibrium to release volatile HCN gas (
of HCN is 9.2). Instead, spills must be neutralized using an alkaline sodium hypochlorite (NaOCl) solution. The hypochlorite oxidizes the cyanide ion to the significantly less toxic cyanate ion ( ), which slowly hydrolyzes to ammonia and carbon dioxide.
Experimental Protocols: A Self-Validating System
Protocol 1: Safe Synthesis via Modified Strecker Reaction
Traditional Strecker syntheses utilizing NaCN or KCN pose unacceptable inhalation risks. By substituting the cyanide source with [3], we maintain nucleophilic efficacy while eliminating free cyanide gas generation.
Step-by-Step Methodology:
-
Imine Formation: In a flame-dried Schlenk flask under argon, dissolve propanal (1.0 eq) in anhydrous dichloromethane (DCM). Add pyrrolidine (1.05 eq) dropwise at 0°C.
-
Dehydration: Stir the mixture over anhydrous magnesium sulfate (
) for 2 hours to drive imine formation to completion. Filter the solution into a clean flask. -
Cyanation: Cool the filtrate to -78°C. Add TMSCN (1.1 eq) dropwise. Mechanistic Insight: The cryogenic temperature controls the exothermic addition and prevents the degradation of the highly reactive iminium intermediate.
-
Self-Validation Checkpoint: Before proceeding to the aqueous quench, an aliquot of the reaction mixture must be analyzed via GC-MS. The disappearance of the propanal peak (m/z 58) and the appearance of the aminonitrile molecular ion (m/z 138) validates the complete consumption of the cyanide donor. Quenching an incomplete reaction risks liberating unreacted cyanide as HCN gas.
-
Workup: Quench with saturated aqueous
. Extract with DCM, dry over , and concentrate under reduced pressure to yield this compound.
Protocol 2: The Bruylants Reaction Workflow
The leverages the unique reactivity of
Bruylants reaction mechanism: Cyanide displacement via an iminium intermediate by a Grignard reagent.
Step-by-Step Methodology:
-
Activation: Dissolve this compound in anhydrous tetrahydrofuran (THF) under argon.
-
Nucleophilic Attack: Add a Grignard reagent (e.g., Phenylmagnesium bromide, 2.0 eq) dropwise at 0°C. Mechanistic Insight: Excess Grignard is used because the reagent can also act as a base, deprotonating the substrate and leading to unwanted side reactions[5]. Alternatively, can be utilized for sensitive substrates[7].
-
Maturation: Warm to room temperature and stir for 4 hours to ensure complete ejection of the cyanide leaving group and C-C bond formation.
-
Self-Validation Checkpoint: The completion of the Bruylants substitution must be verified via TLC (using a ninhydrin stain). The
-aminonitrile precursor will appear as a distinct spot compared to the highly non-polar tertiary amine product. Only upon confirming the absence of the starting material should the reaction be quenched. -
Quenching & Decontamination: Carefully quench with saturated aqueous
at 0°C. Safety Critical: The aqueous quench liberates free cyanide from the displaced leaving group. This aqueous waste layer must be strictly segregated and treated with an excess of alkaline NaOCl for 24 hours before standard disposal.
References
-
PubChemLite Database Title: this compound (C8H14N2) Source: National Center for Biotechnology Information (NCBI) URL:[Link]
-
Green Chemistry Journal Title: Strecker reactions with hexacyanoferrates as non-toxic cyanide sources Source: Royal Society of Chemistry (RSC) URL:[Link]
-
Wikipedia: The Free Encyclopedia Title: Bruylants Reaction Source: Wikimedia Foundation URL:[Link]
-
Arkivoc Journal Title: The Bruylants and related reactions Source: Arkat USA URL:[Link]
-
Synlett Title: A New and Practical Procedure for the Bruylants Reaction. Zinc-Mediated Synthesis of Tertiary Homoallylamines and β-Aminoesters Source: Thieme Connect URL:[Link]
Sources
- 1. PubChemLite - this compound (C8H14N2) [pubchemlite.lcsb.uni.lu]
- 2. 65282-23-7|this compound|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Bruylants reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
The Alpha-Aminonitrile Paradigm: Synthesis, Mechanisms, and Drug Development Applications of 2-(Pyrrolidin-1-yl)butanenitrile
Executive Summary
Alpha-aminonitriles occupy a privileged position in modern synthetic organic chemistry and pharmaceutical development. As bifunctional molecules containing both a nucleophilic amine and an electrophilic cyano group, they serve as highly versatile intermediates. This technical guide explores the mechanistic foundations of
Mechanistic Foundations of -Aminonitriles
The Strecker Multicomponent Reaction (MCR)
The synthesis of
Unlike zwitterionic amino acids,
Schematic of the Strecker multicomponent reaction forming this compound.
The Bruylants Reaction Paradigm
This compound is a classic substrate for the Bruylants reaction —a specialized substitution reaction where a Grignard or organozinc reagent replaces the nitrile group[4].
Mechanistic Causality:
Novice chemists often mistake the Bruylants reaction for a standard
The Bruylants reaction mechanism highlighting the iminium intermediate and nucleophilic attack.
Quantitative Data: Catalyst Efficacy in -Aminonitrile Synthesis
The synthesis of
| Catalyst / Promoter | Reaction Time | Yield (%) | Conditions | Key Advantage |
| EPZG ( | 18–45 min | 90–91% | Solvent-free, RT | Eco-friendly, highly recyclable catalyst[6]. |
| 2–4 hours | 85–95% | Aqueous media, RT | Eliminates toxic organic solvents. | |
| 4–6 hours | 80–89% | Ethanol, RT | Inexpensive, mild metal-free conditions. | |
| 1–2 hours | 75–88% | THF, 0°C to RT | Promotes iminium formation for vinylic Grignards[7]. |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes the physical rationale behind the operation.
Protocol A: Synthesis of this compound
Objective: High-yield synthesis of the
-
Imine Formation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 10.0 mmol of butyraldehyde in 15 mL of anhydrous dichloromethane (DCM). Add 10.5 mmol of pyrrolidine dropwise at 0°C.
-
Causality: The slight excess of pyrrolidine ensures complete consumption of the aldehyde. Cooling to 0°C controls the exothermic condensation and prevents the volatilization of butyraldehyde.
-
-
Dehydration: Add 2.0 g of anhydrous magnesium sulfate (
) to the mixture and stir for 30 minutes.-
Causality: Removing the generated water drives the equilibrium strictly toward the iminium intermediate, preventing premature hydrolysis of the incoming cyanide source.
-
-
Cyanation: Slowly add 11.0 mmol of Trimethylsilyl cyanide (TMSCN). Allow the reaction to warm to room temperature and stir for 4 hours.
-
Validation Check: Monitor via TLC (Hexanes:EtOAc 8:2). The disappearance of the aldehyde spot (visualized with 2,4-DNP stain) confirms completion.
-
-
Workup: Quench the reaction with saturated aqueous
. Extract with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over , and concentrate under reduced pressure.-
Result: Yields a pale yellow oil (this compound) of >95% purity suitable for downstream Grignard reactions without further distillation.
-
Protocol B: Synthesis of -Substituted Amines via Modified Bruylants Reaction
Objective: Substitution of the cyano group using a Grignard reagent, facilitated by a silver salt promoter[8].
-
Pre-Activation: Dissolve 5.0 mmol of this compound in 20 mL of anhydrous THF. Add 5.5 mmol of Silver tetrafluoroborate (
) and stir for 15 minutes at room temperature in the dark.-
Causality:
acts as a cyanophilic Lewis acid. It actively abstracts the cyanide ion, precipitating insoluble and pre-forming the highly reactive planar iminium ion[7]. This prevents the Grignard reagent from acting as a bulk base, which would otherwise lead to unwanted deprotonation or decyanation side reactions[4].
-
-
Nucleophilic Attack: Cool the suspension to -78°C. Dropwise, add 10.0 mmol of Phenylmagnesium bromide (2.0 M in THF).
-
Causality: A 2-fold excess of Grignard is standard in Bruylants reactions to overcome any competitive coordination with the amine lone pair and ensure complete conversion[4].
-
-
Maturation & Quench: Stir for 1 hour at -78°C, then allow the mixture to slowly warm to room temperature over 2 hours. Quench carefully with saturated aqueous
.-
Validation Check: The formation of a white precipitate upon quenching indicates the successful destruction of excess Grignard reagent.
-
-
Isolation: Filter the mixture through a pad of Celite to remove silver salts. Extract the filtrate with diethyl ether, dry, and concentrate to yield the
-substituted pyrrolidine derivative.
Applications in Drug Development
The utility of this compound and its structural analogs extends far beyond basic synthetic methodology. In pharmaceutical development, the
-
Library Generation: The pharmaceutical industry heavily relies on MCRs to assemble libraries of structurally complex, natural-product-like frameworks.
-Aminonitriles serve as core scaffolds for evaluating lead compounds in high-throughput screening[2]. -
Protease Inhibitors & Anti-Hyperglycemics: The
-amidoacetonitrile group (derived from -aminonitriles) is an essential pharmacophore in several modern anti-hyperglycemic drugs, notably the "gliptin" class of DPP-4 inhibitors (e.g., Vildagliptin, Saxagliptin) used to treat Type 2 Diabetes[1]. -
Biocatalysis & Green Chemistry: Recent advancements have coupled
-aminonitrile synthesis with biocatalytic desymmetrization, allowing for the highly enantioselective synthesis of complex antiviral drugs, such as the Hepatitis C medication telaprevir[9].
References
-
Strecker reaction and α-amino nitriles: Recent advances in their chemistry, synthesis, and biological properties ResearchGate URL:[Link]
-
Peptide synthesis at the origins of life: energy-rich aminonitriles by-pass deactivated amino acids completely Nature URL:[Link]
-
Eco-friendly Synthesis of α -Aminonitriles Catalysed by Epzg Der Pharma Chemica URL:[Link]
-
Strategies for innovation in multicomponent reaction design Accounts of Chemical Research (PubMed) URL:[Link]
-
A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions Chemical Communications URL:[Link]
-
The Bruylants and related reactions Arkivoc / Semantic Scholar URL:[Link]
-
Bruylants reaction Wikipedia URL: [Link]
-
Synthesis of α-Substituted Allylic Amines via a Modified Bruylants Reaction Organic Letters (ACS Publications) URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Strategies for innovation in multicomponent reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. communities.springernature.com [communities.springernature.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Bruylants reaction - Wikipedia [en.wikipedia.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Synthesis of alpha-substituted allylic amines via a modified bruylants reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. discovery.researcher.life [discovery.researcher.life]
Whitepaper: Strategic Pharmaceutical Applications of 2-(Pyrrolidin-1-yl)butanenitrile Derivatives in Neurological Drug Discovery
Executive Summary
The pursuit of highly specific, low-toxicity neurological therapeutics has driven medicinal chemistry toward privileged scaffolds capable of precise central nervous system (CNS) modulation. Among these, 2-(Pyrrolidin-1-yl)butanenitrile and its derivatives have emerged as critical synthetic precursors and pharmacophores. This technical guide explores the dual utility of this α-aminonitrile scaffold: first, as a highly efficient, atom-economical intermediate in the synthesis of the "racetam" class of antiepileptic drugs (AEDs) and nootropics; and second, as a structural foundation for novel ligands targeting the Synaptic Vesicle Glycoprotein 2A (SV2A).
Chemical Foundation: The α-Aminonitrile as a Privileged Scaffold
The this compound core is structurally characterized by a pyrrolidine ring covalently linked to a butanenitrile moiety at the α-position. From a drug discovery perspective, this molecule acts as a "masked" racetam.
The strategic advantage of this scaffold lies in its stereoelectronic properties. The α-aminonitrile moiety provides two orthogonal functional handles:
-
The Pyrrolidine Ring: Susceptible to regioselective oxidation at the
-methylene position to form a lactam (2-oxopyrrolidine)[1]. -
The Nitrile Group: Capable of controlled hydration to yield a primary amide[2].
By executing these two transformations simultaneously or sequentially, researchers can generate the exact pharmacophore required for SV2A binding—a lactam ring coupled to an aliphatic amide side-chain. This structural motif is the defining characteristic of blockbuster neurological drugs such as Levetiracetam and its high-affinity analog, Brivaracetam[3].
Pharmacological Targets: SV2A Modulation and Beyond
The primary pharmaceutical application of derivatives synthesized from the this compound scaffold is the treatment of epilepsy and cognitive disorders. Unlike classical AEDs that indiscriminately block sodium or calcium channels, these derivatives operate via a highly specific, activity-dependent mechanism[4].
Mechanism of Action: SV2A Binding
The resulting racetam APIs (e.g., Levetiracetam) bind selectively to Synaptic Vesicle Glycoprotein 2A (SV2A) , an integral membrane protein found in the synaptic vesicles of almost all presynaptic terminals[5].
Causality of Seizure Suppression: During normal basal neuronal activity, SV2A modulation by these derivatives has minimal effect, which explains the exceptionally favorable side-effect profile of the drug class[6]. However, during the high-frequency neuronal firing characteristic of an epileptic aura or seizure, the drug-bound SV2A protein alters vesicle priming and exocytosis. This effectively diminishes the readily releasable pool of excitatory neurotransmitters (such as glutamate), thereby aborting the seizure propagation without depressing normal CNS function[4][7].
Mechanism of action of racetam derivatives modulating SV2A to suppress epileptic seizures.
Quantitative Structure-Activity Relationship (QSAR)
The functionalization of the pyrrolidine ring prior to oxidation drastically alters the pharmacodynamics of the final API. For instance, introducing an n-propyl group at the C4 position of the pyrrolidine ring (yielding Brivaracetam) increases lipophilicity and SV2A binding affinity by over an order of magnitude compared to the unsubstituted Levetiracetam[3][5].
Table 1: QSAR and SV2A Affinity of Racetam Derivatives Derived from the Scaffold
| Derivative API | Pyrrolidine Substitution (R1) | Aliphatic Chain (R2) | SV2A Affinity (pIC50) | Primary Clinical Indication |
| Piracetam | None | None (Acetamide) | < 4.0 | Cognitive impairment (Nootropic) |
| Levetiracetam | None | Ethyl | ~ 5.5 | Focal-onset & generalized seizures |
| Seletracetam | 4-fluoro | Ethyl | ~ 6.8 | Investigative AED / Neuroprotection |
| Brivaracetam | 4-n-propyl | Ethyl | ~ 7.2 | Refractory focal-onset seizures |
Data synthesis indicates that hydrophobic extensions at the 4-position of the pyrrolidine ring exponentially increase target residency time on the SV2A transmembrane domain.
Self-Validating Experimental Workflows
To harness the this compound scaffold for drug development, a robust, self-validating synthetic pipeline is required. The following protocols detail the generation of the core scaffold and its subsequent dual-transformation into an active pharmaceutical ingredient (API).
Synthetic workflow from basic precursors to Racetam APIs via the this compound core.
Protocol 1: Synthesis of the Chiral α-Aminonitrile Core
Objective: Synthesize the (S)-enantiomer of this compound via a modified Bruylants reaction. Causality: The (S)-configuration at the α-carbon is strictly required for SV2A biological activity. Utilizing a chiral auxiliary or asymmetric organocatalyst during the cyanation of the intermediate iminium ion ensures high enantiomeric excess (ee).
-
Imine Formation: Condense butanal (1.0 eq) with pyrrolidine (1.05 eq) in anhydrous dichloromethane (DCM) over 4Å molecular sieves at 0°C for 2 hours.
-
Cyanation: Introduce trimethylsilyl cyanide (TMSCN, 1.2 eq) and a chiral thiourea catalyst (5 mol%). Stir at -20°C for 18 hours.
-
Quench & Extract: Quench with saturated aqueous NaHCO3. Extract the organic layer, dry over MgSO4, and concentrate under reduced pressure.
-
In-Process Control (IPC): Validate the intermediate via FTIR. A successful reaction is self-validated by the complete disappearance of the carbonyl stretch (~1720 cm⁻¹) and the appearance of a sharp nitrile stretch (~2230 cm⁻¹). Chiral HPLC must confirm >95% ee.
Protocol 2: Biphasic Ru-Catalyzed Oxidation and Hydration
Objective: Convert this compound into (S)-2-(2-oxopyrrolidin-1-yl)butanamide (Levetiracetam) in a single pot[1][2]. Causality: Ruthenium tetroxide (RuO4) is a highly aggressive oxidant. By utilizing a biphasic system (EtOAc/H2O) with catalytic RuCl3 and stoichiometric NaIO4, the system becomes self-regulating. RuO4 is generated in the aqueous phase, partitions into the organic phase to regioselectively oxidize the electron-rich α-methylene of the pyrrolidine ring, and is reduced to RuO2. The RuO2 returns to the aqueous interface for re-oxidation by NaIO4[8]. Concurrently, the highly oxidative aqueous conditions drive the hydration of the nitrile to a primary amide, achieving two critical API transformations simultaneously.
-
System Setup: Dissolve the chiral α-aminonitrile (1.0 eq) in ethyl acetate (EtOAc, 10 mL/mmol).
-
Catalyst Activation: In a separate vessel, dissolve NaIO4 (4.5 eq) in water (10 mL/mmol). Add RuCl3·xH2O (0.05 eq). The aqueous solution will turn bright yellow/green, indicating the formation of active RuO4.
-
Biphasic Reaction: Add the aqueous catalyst solution to the EtOAc organic phase. Stir vigorously (1000 RPM) at room temperature for 4-6 hours.
-
Quench: Add isopropanol (2.0 eq) to quench unreacted RuO4, precipitating black RuO2. Filter through a pad of Celite.
-
In-Process Control (IPC): Monitor via LC-MS. The system validates itself when the starting mass (
) shifts exactly to Da (addition of one oxygen atom to the ring [+16 Da] and hydration of the nitrile to an amide [+18 Da]).
Conclusion
Derivatives of this compound represent a masterclass in rational drug design and synthetic efficiency. By serving as a dual-functional precursor, this scaffold allows for the rapid, atom-economical generation of high-affinity SV2A ligands. As neurological drug discovery shifts toward highly specific vesicular modulators, mastering the synthetic and pharmacological nuances of this α-aminonitrile core remains essential for the development of next-generation antiepileptics and neuroprotectants.
References
-
Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug National Center for Biotechnology Information (PMC) URL:[Link][3]
-
Levetiracetam Mechanisms of Action: From Molecules to Systems National Center for Biotechnology Information (PMC) URL:[Link][4]
-
The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam Proceedings of the National Academy of Sciences (PNAS) URL:[Link][5]
-
What is the mechanism of Levetiracetam? Patsnap Synapse URL:[Link][6]
-
Regioselective oxidation of N-alkylpyrrolidines to pyrrolidin-5-ones by RuCl3/NaIO4 ResearchGate URL:[Link][1]
-
Ruthenium-Catalyzed Oxidation for Organic Synthesis ScienceMadness Library URL:[Link][8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1-Pyrrolidineacetamide for Research|Investigative Compounds [benchchem.com]
- 3. Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. What is the mechanism of Levetiracetam? [synapse.patsnap.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. sciencemadness.org [sciencemadness.org]
Technical Guide: Physicochemical Characterization of 2-(Pyrrolidin-1-yl)butanenitrile
[1]
Executive Summary
Compound Identity: this compound
CAS Registry Number: 65282-23-7 (racemate)
Molecular Formula: C
This compound is an
This guide provides the predicted physicochemical data based on structural analogs, followed by experimental protocols for researchers requiring precise determination of these values for process optimization.
Physicochemical Data Profile
As of current literature (2025-2026), specific experimental boiling and melting points for this intermediate are frequently omitted in favor of spectroscopic characterization (NMR/MS) due to its use in telescoped reactions.[1] The values below are derived from Quantitative Structure-Property Relationship (QSPR) modeling and analogous aminonitriles.
Table 1: Physicochemical Properties (Experimental & Predicted)
| Property | Value / Range | Confidence | Context |
| Physical State | Liquid (Viscous Oil) | High | At Standard Ambient Temperature & Pressure (SATP).[1][2] |
| Boiling Point (Atm) | 215°C - 225°C (Decomposes) | Medium | Theoretical extrapolation.[1] Do not distill at 1 atm. |
| Boiling Point (Vac) | 85°C - 95°C @ 2-5 mmHg | High | Recommended isolation range to prevent degradation.[1] |
| Melting Point | < -10°C | High | Likely forms a glass (amorphous) at low temperatures rather than a crystalline lattice.[1] |
| Density | 0.92 - 0.95 g/mL | Medium | Typical for aliphatic aminonitriles.[1] |
| LogP | 1.5 - 1.8 | High | Lipophilic; extractable into DCM or EtOAc.[1] |
Thermodynamic Context[3][4]
Experimental Determination Protocols
For researchers needing to validate these values internally, the following self-validating protocols are recommended.
Protocol A: Boiling Point Determination (Vacuum Method)
Safety Warning: This compound releases HCN upon thermal decomposition.[1] All operations must be performed in a well-ventilated fume hood with cyanide detectors active.
-
Setup: Equip a short-path distillation apparatus with a cow receiver and a calibrated vacuum gauge (Manometer).
-
Loading: Charge the crude oil (dried over MgSO
) into the boiling flask. Add a magnetic stir bar (do not use boiling chips in vacuum).[1] -
Equilibration: Reduce pressure to 5 mmHg and stabilize.
-
Ramping: Slowly increase bath temperature.
-
Validation: Record the vapor temperature (
) and pressure ( ) simultaneously. Correct to standard pressure using the Antoine Equation only if the compound is stable.[1]
Protocol B: Melting Point / Glass Transition (DSC)
Since the compound is likely an oil, a standard capillary melting point apparatus is insufficient.[1] Use Differential Scanning Calorimetry (DSC).[1]
-
Preparation: Seal 5-10 mg of the sample in an aluminum pan.
-
Cycle: Cool to -80°C at 10°C/min, hold for 5 min, then heat to 50°C at 5°C/min.
-
Analysis: Look for a step-change in the baseline (Glass Transition,
) rather than a sharp endothermic peak ( ).-
Interpretation: A
indicates the compound is amorphous and will not crystallize under standard process conditions.[1]
-
Synthetic Context & Process Logic
The lack of widely available physical data is a direct consequence of the telescoped synthesis strategy used in drug development.[1] The aminonitrile is an intermediate that is immediately hydrolyzed to the amide.[1]
Figure 1: Synthesis & Characterization Workflow
The following diagram illustrates the "Telescoped" pathway vs. the "Isolation" pathway where BP/MP data becomes relevant.
Caption: Logic flow for the synthesis of this compound, highlighting the divergence between industrial telescoping (skipping isolation) and characterization (requiring vacuum distillation).
References
-
Green Chemistry (RSC): The sustainable synthesis of levetiracetam by an enzymatic dynamic kinetic resolution.[1] (Describes the racemic nitrile intermediate 7 used in fed-batch reactions without thermal isolation).
-
PubChem Compound Summary: this compound.[1] (Verifies chemical structure and lack of standard reported experimental properties).
-
ChemicalBook: Butyronitrile Physical Properties. (Used as a baseline for alkyl-nitrile boiling point estimation).[1]
-
Google Patents: Preparation method of levetiracetam. (Details the handling of the nitrile intermediate and subsequent hydrolysis).
Metabolic Pathway Prediction & Profiling for 2-(Pyrrolidin-1-yl)butanenitrile
Technical Guidance Document | Version 1.0
Executive Summary
2-(Pyrrolidin-1-yl)butanenitrile (CAS: 35543-25-0) represents a structural class of
This guide provides a predictive metabolic framework for researchers. By synthesizing established metabolic principles of pyrrolidine derivatives and aliphatic nitriles, we delineate the probable biotransformation pathways. We emphasize the critical dichotomy between enzymatic metabolism (Phase I/II) and chemical instability (retro-Strecker decomposition), a unique challenge for
Chemical Identity & Structural Alerts
Before predicting pathways, we must isolate the Sites of Metabolism (SOM) and structural alerts.
| Feature | Structure | Metabolic/Chemical Implication |
| Pyrrolidine Ring | Cyclic tertiary amine | High susceptibility to CYP450-mediated |
| Nitrile Moiety (-CN) | Cyano group on | Target for hydrolysis (Nitrilase/CYP) to amide/acid. Potential for cyanide ( |
| N-C( | Critical Instability Alert: This motif is the product of a Strecker reaction.[1] In aqueous media, it may undergo reversible decomposition (Retro-Strecker) to the corresponding aldehyde and amine, releasing HCN. |
In Silico Prediction Framework
To generate high-confidence metabolite structures, we employ a consensus approach using BioTransformer 3.0 (enzyme-knowledge base) and GLORYx (machine learning site-of-metabolism prediction).
Predicted Phase I Transformations
-
Nitrile Hydrolysis (Major Detoxification): The nitrile group is hydrated to a primary amide, likely by CYP450 (via an oxazole intermediate) or hepatic nitrilases.
-
Path:
(Amide) (Carboxylic Acid).
-
-
Pyrrolidine Ring Oxidation (Lactamization): CYP2D6 and CYP3A4 typically hydroxylate the pyrrolidine ring at the 2- or 5-position (relative to the nitrogen). Subsequent oxidation yields the lactam (2-oxo) metabolite.
-
Analogy: Similar to the conversion of
-PVP to 2''-oxo- -PVP.
-
-
N-Dealkylation: Oxidative cleavage of the N-C bond between the pyrrolidine ring and the butanenitrile chain.
Predicted Phase II Conjugations
-
Glucuronidation: If the pyrrolidine ring is hydroxylated (and not oxidized to a lactam), the -OH group serves as a handle for UGT-mediated glucuronidation.
-
Glutathione (GSH) Conjugation: Reactive iminium ions formed during ring oxidation may be trapped by GSH, though this is a minor pathway compared to hydrolysis.
Detailed Metabolic Pathway Map
The following diagram illustrates the divergent fates of this compound, distinguishing between stable enzymatic conversion and chemical decomposition.
Figure 1: Predicted metabolic fate of this compound, highlighting the competition between enzymatic hydrolysis (green path) and retro-Strecker decomposition yielding cyanide (red path).
Experimental Validation Protocols
To validate these predictions, a "self-validating" experimental design is required. This protocol accounts for the potential chemical instability of the parent compound.
Stability Control (Critical Step)
Before biological incubation, the abiotic stability must be established to differentiate metabolites from degradation products.
-
Protocol: Incubate 10 µM substrate in Phosphate Buffered Saline (PBS, pH 7.4) at 37°C for 0, 30, and 60 mins.
-
Analysis: If Butanal or Pyrrolidine increases over time without enzymes, the Retro-Strecker pathway is active.
In Vitro Microsomal Incubation (HLM)
Objective: Confirm Phase I oxidative metabolites (Lactams) and hydrolysis products.
-
System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
-
Reaction Mix:
-
Substrate: 10 µM.
-
Cofactor: NADPH-regenerating system (for CYPs) AND UDPGA (for UGTs if Phase II is tested).
-
Note: To test for Nitrilase activity (non-CYP), perform a parallel incubation without NADPH.
-
-
Quenching: Ice-cold Acetonitrile containing internal standard (e.g., Diazepam-d5).
-
Trapping Agent (Optional): Add KCN (potassium cyanide) or GSH to trap reactive iminium ions if N-dealkylation is suspected.
Analytical Workflow (LC-HRMS)
Objective: High-confidence structural elucidation.
-
Instrument: Q-TOF or Orbitrap Mass Spectrometer.
-
Ionization: ESI Positive Mode (Nitrogen-containing compounds ionize well).
-
Key Transitions to Monitor:
-
Parent:
.[2] -
Amide (M1):
shift ( ). Mechanism: Nitrile hydration. -
Acid (M2):
shift from Parent ( ) or from Amide. -
Lactam (M4):
shift ( ). Mechanism: .
-
Analytical Decision Tree (DOT Visualization)
This workflow guides the researcher through data interpretation.
Figure 2: Analytical decision tree for distinguishing metabolic biotransformation from chemical degradation.
Toxicological Implications
The metabolic profiling of this compound is not merely academic; it carries distinct toxicological risks:
-
Cyanide Release: If the Retro-Strecker pathway predominates in vivo (e.g., in the acidic environment of the stomach), the release of HCN poses a direct toxicity risk, distinct from the parent compound's pharmacology.
-
Reactive Metabolites: The formation of pyrrolidine lactams is generally a detoxification step. However, intermediate iminium ions (before lactam formation) are electrophilic and can bind to hepatic proteins, potentially causing idiosyncratic drug-induced liver injury (DILI).
References
-
Djoumbou-Feunang, Y. et al. (2019).[3] BioTransformer: A Comprehensive Computational Tool for Small Molecule Metabolism Prediction. Journal of Cheminformatics.
-
Stachulski, A. V. et al. (2013). The Generation of Nitrile-Derived Metabolites: A Review. Xenobiotica.
-
Wada, T. et al. (2020). Studies on the phase I metabolites of the new designer drug 1-(2,3-dihydro-1H-inden-5-yl)-2-(pyrrolidine-1-yl)butan-1-one (5-PPDI) in human urine.[4][5] Forensic Science International.
-
Manallack, D. T. et al. (2014). The P450-mediated metabolism of pyrrolidine derivatives: Implications for drug design. Perspectives in Medicinal Chemistry.
-
Wishart, D. S. et al. (2022). HMDB 5.0: the Human Metabolome Database for 2022. Nucleic Acids Research.
Sources
- 1. researchgate.net [researchgate.net]
- 2. PubChemLite - this compound (C8H14N2) [pubchemlite.lcsb.uni.lu]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Studies on the phase I metabolites of the new designer drug 1-(2,3-dihydro-1H-inden-5-yl)-2-(pyrrolidine-1-yl)butan-1-one (5-PPDI) in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
chemical reactivity profile of pyrrolidine-based nitriles
An In-Depth Technical Guide to the Chemical Reactivity Profile of Pyrrolidine-Based Nitriles
Foreword: From Structural Motif to Functional Powerhouse
To the dedicated researcher, the pyrrolidine ring is more than a simple five-membered heterocycle; it is a scaffold of immense potential, offering a three-dimensional architecture that has proven invaluable in the exploration of chemical space.[1][2] When this privileged structure is functionalized with a nitrile group, a unique and powerful chemical entity is born. The pyrrolidine-based nitrile is not merely a sum of its parts but a synergistic combination where the saturated, electron-donating nature of the ring profoundly influences the reactivity of the versatile cyano group.
This guide, prepared from the perspective of a senior application scientist, moves beyond a simple catalog of reactions. It aims to provide a deep, mechanistic understanding of the reactivity of pyrrolidine-based nitriles. We will explore the "why" behind experimental choices, elucidating how the electronic interplay within these molecules dictates their transformations. From fundamental conversions into amines, aldehydes, and carboxylic acids to more complex cycloaddition and C-H functionalization reactions, we will dissect the protocols and principles that allow chemists to harness the full synthetic potential of this important molecular class. The insights contained herein are designed to empower drug development professionals and synthetic chemists to leverage the unique reactivity of pyrrolidine-based nitriles in the creation of novel, impactful molecules.[3][4][5]
The Electronic Core: Understanding the Pyrrolidine-Nitrile Interplay
The reactivity of a pyrrolidine-based nitrile is governed by the electronic characteristics of its two core components.
-
The Pyrrolidine Ring: As a saturated secondary amine, the pyrrolidine nitrogen is sp³-hybridized and possesses a lone pair of electrons. This makes the ring system electron-rich and confers basicity and nucleophilicity to the nitrogen atom.[2] This electron-donating character can influence the reactivity of substituents on the ring.
-
The Nitrile Group (C≡N): The cyano group is a highly versatile functional group. It features a carbon-nitrogen triple bond, making the carbon atom electrophilic and the nitrogen atom weakly nucleophilic.[6][7] The presence of π-bonds allows it to participate in addition and cycloaddition reactions, while its strong electron-withdrawing nature can acidify adjacent C-H bonds.[6][8]
The combination of these two moieties creates a molecule with multiple reactive sites. The primary modes of reactivity can be broadly categorized as transformations of the nitrile group itself and reactions where the nitrile group directs or participates in transformations elsewhere on the scaffold.
Foundational Transformations of the Nitrile Group
The conversion of the nitrile to other key functional groups is fundamental to its role as a synthetic intermediate.[9] These reactions primarily involve additions to the electrophilic carbon of the C≡N triple bond.
Reduction to Primary Amines: A Gateway to Bioactive Scaffolds
The reduction of the nitrile group to a primary amine (-CH₂NH₂) is arguably one of its most valuable transformations, introducing a basic, nucleophilic center crucial for many pharmaceutical applications.[10][11] The choice of reducing agent is critical and depends on the desired chemoselectivity and scale.
Causality Behind Experimental Choices: The primary challenge in nitrile reduction is preventing the formation of secondary ((R-CH₂)₂NH) and tertiary ((R-CH₂)₃N) amine byproducts.[12] This occurs when the initially formed primary amine attacks the intermediate imine species. The choice of catalyst, solvent, and additives like ammonia is designed to minimize this side reaction.[13]
-
Catalytic Hydrogenation: This is often the most economical and scalable method.[12] Catalysts like Raney Nickel, Palladium on Carbon (Pd/C), or Platinum Dioxide (PtO₂) are commonly employed under a hydrogen atmosphere.[12][14] The addition of ammonia or ammonium hydroxide to the reaction mixture helps suppress the formation of secondary and tertiary amines by competitively inhibiting the reaction of the product amine with the intermediate imine.[13]
-
Stoichiometric Hydride Reagents: For smaller-scale syntheses or when catalytic hydrogenation is not feasible due to catalyst poisoning or substrate sensitivity, powerful hydride reagents are used.
-
Lithium Aluminum Hydride (LiAlH₄): A highly reactive, non-selective reducing agent that efficiently converts nitriles to primary amines.[11][14][15] The reaction is typically performed in an ethereal solvent like THF or diethyl ether, followed by an acidic or basic workup to hydrolyze the aluminum-amine complexes.[15] Its high reactivity requires strict anhydrous conditions.
-
Borane Complexes (BH₃·THF or BH₃·SMe₂): These reagents offer a milder alternative to LiAlH₄ and are also effective for reducing nitriles to primary amines.[13]
-
| Reagent/Catalyst | Typical Conditions | Selectivity | Advantages | Disadvantages |
| H₂ / Raney Nickel | H₂ (50-100 atm), MeOH, NH₃, RT-100°C | Good to Excellent | Economical, Scalable, High Yield | Requires high pressure, Catalyst can be pyrophoric |
| H₂ / Pd/C | H₂ (1-50 atm), EtOH/AcOH, RT | Moderate to Good | Widely available, Good for aromatic nitriles | Prone to secondary amine formation without additives |
| LiAlH₄ | Anhydrous THF/Ether, 0°C to reflux | Excellent | Very powerful, Fast reaction times | Non-chemoselective, Reacts with water, Pyrophoric |
| BH₃·THF / BH₃·SMe₂ | THF, Reflux | Good | Milder than LiAlH₄, Good functional group tolerance | Unpleasant odor (BH₃·SMe₂), Slower reactions |
This protocol describes a standard procedure for the selective reduction of a pyrrolidine nitrile to the corresponding primary amine using Raney Nickel, a method valued for its efficiency and selectivity.
-
Vessel Preparation: To a high-pressure hydrogenation vessel (e.g., a Parr shaker), add 2-pyrrolidinecarbonitrile (1.0 eq).
-
Solvent and Catalyst Addition: Add methanol (approx. 0.1 M concentration) and a slurry of Raney Nickel (50% in water, approx. 10-20% by weight of the nitrile). Safety Note: Handle Raney Nickel with care as it can be pyrophoric when dry.
-
Additive for Selectivity: Add aqueous ammonium hydroxide (2-3 eq) to the mixture. This is a critical step to suppress the formation of secondary amine byproducts.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50-100 psi.
-
Reaction: Heat the mixture to 40-60°C and agitate vigorously for 12-24 hours, monitoring the uptake of hydrogen.
-
Workup: After cooling and carefully venting the hydrogen, filter the reaction mixture through a pad of Celite® to remove the nickel catalyst. Wash the Celite pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude (pyrrolidin-2-yl)methanamine, which can be purified by distillation or crystallization of a salt (e.g., hydrochloride).
Caption: General workflow for the reduction of a nitrile to a primary amine.
Hydrolysis to Carboxylic Acids
Acid- or base-catalyzed hydrolysis converts the nitrile group into a carboxylic acid, proceeding through an amide intermediate.[9][16] This reaction is fundamental for synthesizing pyrrolidine-based amino acids like proline derivatives.[17]
-
Acid-Catalyzed Hydrolysis: The reaction is initiated by protonation of the nitrile nitrogen, which strongly activates the carbon atom toward nucleophilic attack by water.[16] The resulting imidic acid tautomerizes to the more stable amide. Under forcing conditions (heat, strong acid), the amide is further hydrolyzed to the carboxylic acid and an ammonium salt.
-
Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electrophilic nitrile carbon. The resulting anion is protonated by water to form the imidic acid, which then tautomerizes to the amide. Subsequent hydrolysis of the amide yields a carboxylate salt, which must be acidified in a separate workup step to furnish the carboxylic acid.
// Nodes
Nitrile [label="R-C≡N"];
ProtonatedNitrile [label=
// Edges Nitrile -> ProtonatedNitrile [label="+ H⁺"]; {ProtonatedNitrile, Water} -> Adduct1 [label="Nucleophilic Attack"]; Adduct1 -> ImidicAcid [label="- H⁺"]; ImidicAcid -> Amide [label="Tautomerization"]; Amide -> FinalAcid [label="+ H₂O, H⁺\n- NH₄⁺"]; }
Caption: Generalized scheme for a [3+2] cycloaddition with a nitrile.
The Thorpe-Ziegler Reaction
The Thorpe-Ziegler reaction is an intramolecular condensation of a dinitrile, catalyzed by a strong base, to form a cyclic α-cyano ketone after hydrolysis. [18][19][20]The reaction proceeds via deprotonation at an α-carbon to one nitrile, followed by nucleophilic attack of the resulting carbanion on the carbon of the second nitrile group within the same molecule. [18][21]While not limited to pyrrolidine systems, a molecule containing a pyrrolidine scaffold and two nitrile groups in an appropriate arrangement could undergo this cyclization to form novel fused or spirocyclic ring systems.
The Nitrile as a Stabilizing Group
In certain reactions, the nitrile group does not participate directly but plays a crucial role in stabilizing a reactive intermediate. For example, in the synthesis of certain pyrrolidine derivatives via a Prins cyclization, a nitrile group on an adjacent aromatic ring can stabilize the key carbocation intermediate, facilitating the desired ring-closing reaction. [22][23]
Application in Drug Discovery: The Case of DPP-IV Inhibitors
The pyrrolidine-nitrile motif is a cornerstone of several modern pharmaceuticals, most notably the dipeptidyl peptidase IV (DPP-IV) inhibitors used for the treatment of type 2 diabetes. [24][25]
-
Vildagliptin and Saxagliptin: In these drugs, the (S)-pyrrolidine-2-carbonitrile scaffold is the key pharmacophore. [24]The nitrile group is not merely a placeholder; it plays a critical role in the mechanism of action. It forms a reversible covalent bond with a serine residue (Ser630) in the active site of the DPP-IV enzyme. [4]This interaction provides potent and long-lasting inhibition of the enzyme. The pyrrolidine ring serves to correctly orient the nitrile group for this interaction and establishes other crucial binding contacts within the active site. This is a prime example of how the unique electronic properties of the nitrile group are exploited in rational drug design.
Conclusion
The is rich and multifaceted. The nitrile group serves not only as a reliable precursor to essential functionalities like primary amines and carboxylic acids but also as an active participant in sophisticated carbon-carbon and carbon-heteroatom bond-forming reactions. Its ability to engage in cycloadditions and to direct or stabilize other transformations makes it an exceptionally powerful tool for the synthetic chemist. As exemplified by the success of DPP-IV inhibitors, a deep, mechanistic understanding of this reactivity is paramount for leveraging the pyrrolidine-nitrile scaffold in the design and synthesis of next-generation therapeutics. The continued exploration of this versatile chemical class promises to unlock further innovations in medicinal chemistry and beyond.
References
- Nitrile reduction - Wikipedia.
- The Renaissance of Organo Nitriles in Organic Synthesis - ResearchG
- C
- reduction of nitriles - Chemguide.
- Nitrile stabilized synthesis of pyrrolidine and piperidine derivatives via tandem alkynyl aza-Prins–Ritter reactions - RSC Publishing.
- Nitrile stabilized synthesis of pyrrolidine and piperidine derivatives via tandem alkynyl aza-Prins–Ritter reactions - Organic & Biomolecular Chemistry (RSC Publishing).
- Video: Preparation of Amines: Reduction of Amides and Nitriles - JoVE.
- Nitrilase-Catalyzed Enantioselective Synthesis of Pyrrolidine- and Piperidinecarboxylic Acids - Graz University of Technology.
- The Renaissance of Organo Nitriles in Organic Synthesis - PubMed.
- Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions - PMC.
- Diverse reactions of nitriles in organic synthesis.
- Progress in the Stereoselective Synthesis of Pyrrolidine-Containing Drugs and Their Precursors - MDPI.
- Pyrrolidine synthesis via ring contraction of pyridines.
- Reactions of Nitriles - Chemistry Steps.
- Pyrrolidine Deriv
- Nitriles | Chemistry | Research Starters - EBSCO.
- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore | Journal of Medicinal Chemistry - ACS Public
- Stephen aldehyde synthesis - Wikipedia.
- Pyrrolidine Derivatives as Anti‐diabetic Agents: Current St
- Synthesis of unique pyrrolidines for drug discovery - Enamine.
- Reduction of nitriles to amines.
- Stephen Aldehyde Synthesis.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- Pyrrolidine - Wikipedia.
- Thorpe Reaction & Thorpe-Ziegler Reaction - Alfa Chemistry.
- Stephen aldehyde synthesis - Grokipedia.
- Thorpe reaction - Wikipedia.
- Application Notes and Protocols for Low-Temperature Reduction of Nitriles to Aldehydes - Benchchem.
- Stephen Reaction Mechanism - BYJU'S.
- Nitrile to Amine - Common Conditions.
- Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides | Organic Letters - ACS Public
- Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds - MDPI.
- Thorpe-Ziegler Reaction | Chem-St
- Nitropyridines as 2π-Partners in 1,3-Dipolar Cycloadditions with N-Methyl Azomethine Ylide: An Easy Access to Condensed Pyrrolines - PMC.
- Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles - PMC.
- (PDF)
- Thorpe-Ziegler reaction - Buchler GmbH.
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- 1. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
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- 3. mdpi.com [mdpi.com]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. enamine.net [enamine.net]
- 6. The Renaissance of Organo Nitriles in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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- 9. Nitriles | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
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- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Catalytic Methods for the High-Yield Production of 2-(Pyrrolidin-1-yl)butanenitrile
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Compound Profile: 2-(Pyrrolidin-1-yl)butanenitrile (Formula: C
Introduction and Strategic Rationale
This compound is a highly versatile α-aminonitrile. It serves as a critical intermediate in the synthesis of unnatural α-amino acids, 1,2-diamines, and complex nitrogen-containing heterocycles utilized in modern pharmaceutical development[1]. The classical Strecker synthesis, which relies on aqueous alkaline cyanides (e.g., KCN, NaCN) or gaseous HCN, is fraught with safety hazards, long reaction times, and tedious workups[2].
To circumvent these limitations, modern synthetic protocols employ a one-pot, three-component coupling of propanal, pyrrolidine, and trimethylsilyl cyanide (TMSCN)[3]. TMSCN acts as a safer, highly efficient cyanide source that operates under mild conditions[4]. The deployment of advanced catalytic systems—ranging from green Lewis acids to metal-free organocatalysts—ensures near-quantitative yields by precisely controlling the reaction kinetics and thermodynamics[5].
Mechanistic Insights & Causality
The synthesis of this compound proceeds via a highly ordered two-stage mechanism[6].
-
Iminium Ion Formation: Propanal and pyrrolidine undergo rapid condensation. Because pyrrolidine is a secondary amine, the initial hemiaminal dehydrates to form a highly reactive, positively charged iminium ion rather than a neutral imine.
-
Catalytic Cyanation: The catalyst plays a dual role. Lewis acid catalysts (e.g., Bi(NO3)
or Alum) coordinate to the iminium nitrogen, further enhancing the electrophilicity of the carbon center[3]. Simultaneously, they activate TMSCN, facilitating the transfer of the nucleophilic cyanide species to the iminium carbon, yielding the target α-aminonitrile[2].
Mechanistic pathway for catalytic Strecker synthesis of this compound.
Catalyst Evaluation and Quantitative Data
Selecting the appropriate catalyst dictates the scalability, environmental footprint, and reaction time. The table below synthesizes comparative data for the three-component Strecker synthesis using various state-of-the-art catalysts[3],[2],[5],[4],[1].
| Catalyst System | Loading (mol%) | Solvent | Temp | Time | Yield (%) | Key Advantage |
| Bi(NO | 10 | MeCN | RT | 1–2 h | >90 | Non-toxic, inexpensive, reusable[5] |
| Alum | 10 | MeCN | RT | 45–80 min | 78–94 | Eco-friendly, extremely cheap[3] |
| Iodine (I | 5 | CH | RT | <30 min | >90 | Rapid kinetics via in situ TMSI[2] |
| TBAPINO | 3 | EtOH | RT | ~1 h | Quant. | Metal-free organocatalyst, mild[4] |
| Squaramide | 2–5 | Toluene | -10 °C | 24 h | 85–95 | Enables enantioselective synthesis[1] |
Experimental Protocols
The following protocols have been designed as self-validating systems . Causality is embedded into each step to ensure reproducibility, safety, and technical accuracy.
Protocol A: High-Yield Racemic Synthesis using Bismuth(III) Nitrate
Objective: Rapid, scalable production of racemic this compound.
Reagents:
-
Propanal (1.0 equiv, 10 mmol)
-
Pyrrolidine (1.0 equiv, 10 mmol)
-
Trimethylsilyl cyanide (TMSCN) (1.2 equiv, 12 mmol)
-
Bi(NO
) ·5H O (10 mol%, 1 mmol) -
Acetonitrile (MeCN, anhydrous, 15 mL)
Step-by-Step Methodology:
-
Iminium Pre-Assembly: In an oven-dried round-bottom flask equipped with a magnetic stirrer, dissolve propanal (10 mmol) in anhydrous MeCN (15 mL). Cool the solution to 0–5 °C using an ice bath.
-
Causality: Cooling minimizes the volatility of propanal (b.p. 48 °C) and controls the exothermic condensation.
-
-
Amine Addition: Add pyrrolidine (10 mmol) dropwise over 5 minutes. Stir the mixture for 15 minutes at room temperature.
-
Causality: Pre-mixing ensures complete conversion to the iminium ion before the cyanide source is introduced, preventing the formation of unwanted cyanohydrin side-products.
-
-
Catalyst Integration: Add Bi(NO
) ·5H O (1 mmol) to the stirring solution.-
Causality: Bismuth(III) nitrate acts as a water-tolerant, green Lewis acid that polarizes the iminium bond, lowering the activation energy for nucleophilic attack[5].
-
-
Cyanation: Add TMSCN (12 mmol) dropwise. (Caution: TMSCN is highly toxic; perform strictly inside a fume hood). Stir the reaction mixture at room temperature for 1–2 hours.
-
Reaction Monitoring (Self-Validation): Monitor the reaction via TLC (Eluent: Hexane/EtOAc 4:1).
-
Validation: The product will stain positive (brown/purple) with ninhydrin due to the basic nitrogen, while the UV-inactive starting materials will be consumed.
-
-
Quenching and Workup: Quench the reaction by adding 10 mL of cold water, followed by saturated aqueous NaHCO
(10 mL).-
Causality: This neutralizes the mixture and safely hydrolyzes any unreacted TMSCN into water-soluble, less hazardous byproducts.
-
-
Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na
SO , and concentrate under reduced pressure. The crude this compound is typically >95% pure.
Protocol B: Metal-Free Alternative using Iodine
For laboratories lacking bismuth salts, elemental iodine serves as a highly efficient alternative catalyst[2].
-
Modification: Substitute Bi(NO
) with 5 mol% I and use CH Cl as the solvent. -
Mechanistic Causality: Iodine reacts with TMSCN in situ to generate trimethylsilyl iodide (TMSI). TMSI is an extremely potent Lewis acid that accelerates the reaction to completion in under 30 minutes, providing a rapid, self-validating visual cue as the iodine color fades during the catalytic cycle[2].
Step-by-step experimental workflow for the high-yield synthesis of the target α-aminonitrile.
References
-
[3] Suresh and Jagir S. Sandhu. ALUM CATALYZED EFFICIENT ONE POT SYNTHESIS OF α-AMINO NITRILES. Rasayan Journal of Chemistry. [Link]
-
[2] A. R. Karimi et al. A Novel and Efficient Method for the Synthesis of α−Aminonitriles by the Reaction of Aminals with Trimethylsilyl Cyanide Catalyzed by Iodine. Iranian Chemical Society. [Link]
-
[5] An efficient one-pot three-component synthesis of α-amino nitriles via Strecker reaction catalysed by bismuth(III) nitrate. ResearchGate. [Link]
-
[4] Quantitative Synthesis of α-Amino Nitriles through Strecker Reaction of Aldimines with TMSCN Catalyzed by Tetrabutylammonium phthalimide-N-oxyl. Sciforum.[Link]
-
[1] Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI Catalysts.[Link]
-
[6] Proton transfers in the Strecker reaction revealed by DFT calculations. Beilstein Journals. [Link]
Sources
Application Note: Synthesis and Controlled Hydration of 2-(Pyrrolidin-1-yl)butanenitrile to α-Aminoamides
Target Audience: Synthetic Chemists, Biocatalysis Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Introduction & Mechanistic Rationale
α-Aminoamides are privileged pharmacophores in medicinal chemistry, frequently serving as critical precursors or active pharmaceutical ingredients (APIs) in central nervous system (CNS) therapeutics. The synthesis of these compounds often relies on the generation of an α-aminonitrile intermediate, which is subsequently hydrated to the target amide[1].
2-(Pyrrolidin-1-yl)butanenitrile is a highly versatile bifunctional intermediate. Synthesized from butyraldehyde and pyrrolidine, the pyrrolidine ring provides a basic, lipophilic tertiary amine center crucial for blood-brain barrier penetration, while the nitrile group acts as a masked amide. The fundamental challenge in this workflow is the chemoselective hydration of the nitrile. Under standard acidic or basic conditions, amides are prone to over-hydrolysis, yielding the corresponding carboxylic acid. To arrest the reaction strictly at the amide stage, we must employ mechanistically precise hydration strategies: either the chemical Radziszewski reaction (alkaline hydrogen peroxide) or enzymatic biocatalysis using Nitrile Hydratase (NHase)[2].
The Causality of Chemoselective Hydration
-
Chemical Approach (Radziszewski Reaction): Utilizing H₂O₂ in the presence of a mild base exploits the α-effect. The hydroperoxide anion (HOO⁻) is a significantly stronger nucleophile than the hydroxide ion (HO⁻). It rapidly attacks the electrophilic nitrile carbon at low temperatures to form a peroxyimidic acid intermediate, which subsequently collapses into the amide and oxygen. This lower activation energy pathway prevents the harsher conditions required for standard OH⁻ attack, thereby avoiding over-hydrolysis.
-
Enzymatic Approach (NHase): Nitrile hydratase (NHase) metalloenzymes contain a highly coordinated low-spin Fe(III) or Co(III) active site. The metal center coordinates the nitrile nitrogen, activating the carbon for nucleophilic attack by a precisely positioned metal-bound hydroxide[3]. This enzymatic pocket is structurally restricted, ensuring 100% chemoselectivity for the amide without any carboxylic acid byproduct[2].
Experimental Workflows & Visualizations
Synthetic workflow for 2-(pyrrolidin-1-yl)butanamide via an aminonitrile intermediate.
Radziszewski reaction mechanism showing hydroperoxide attack preventing over-hydrolysis.
Step-by-Step Protocols
Protocol A: Synthesis of this compound (Modified Strecker)
The classical Strecker synthesis utilizes ammonia and cyanide to form racemic α-amino acids[4]. In this modified organic-phase protocol, we utilize a secondary amine to isolate the tertiary α-aminonitrile.
-
Imine Formation: Charge a dry, argon-purged 250 mL round-bottom flask with butyraldehyde (50 mmol, 1.0 eq) and 100 mL of anhydrous dichloromethane (DCM). Cool the system to 0 °C using an ice bath. Add pyrrolidine (52.5 mmol, 1.05 eq) dropwise over 10 minutes.
-
Causality: Cooling minimizes the exothermic degradation of the aldehyde and prevents the volatility loss of pyrrolidine, ensuring quantitative conversion to the iminium intermediate.
-
-
Cyanation: To the stirring solution, add Trimethylsilyl cyanide (TMSCN) (55 mmol, 1.1 eq) slowly via syringe.
-
Causality: TMSCN is preferred over aqueous KCN/HCl for organic-phase reactions. It provides superior solubility, avoids biphasic mass-transfer limitations, and eliminates the risk of premature aqueous hydrolysis[1].
-
-
Reaction & Quench: Allow the reaction to warm to room temperature and stir for 4 hours. Quench the reaction by carefully adding 50 mL of saturated aqueous NaHCO₃.
-
Self-Validation & QC:
-
TLC Check: Monitor via TLC (Hexane:EtOAc 4:1). The aldehyde spot will disappear, and a new, less polar spot (aminonitrile) will emerge.
-
Mass Spec: Confirm the organic layer via GC-MS (expected m/z for C₈H₁₄N₂ is 138.1). Extract the aqueous layer with DCM (2 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude intermediate.
-
Protocol B: Hydration to 2-(Pyrrolidin-1-yl)butanamide
Below are two validated methods for the chemoselective hydration of the intermediate.
Method B1: Alkaline Peroxide Hydration (Chemical)
-
Solvation: Dissolve the crude this compound (20 mmol) in 40 mL of ethanol in a round-bottom flask. Cool to 0 °C.
-
Oxidation: Add 30% aqueous H₂O₂ (60 mmol, 3.0 eq) dropwise, followed by 6M NaOH (4 mmol, 0.2 eq).
-
Causality: The catalytic NaOH deprotonates H₂O₂ to form the highly nucleophilic HOO⁻ anion. Keeping the temperature at 0 °C prevents the thermal decomposition of the peroxide and suppresses any background OH⁻ mediated hydrolysis.
-
-
Isolation: Stir for 3 hours. Quench with saturated Na₂S₂O₃ to neutralize residual peroxide. Extract with ethyl acetate, dry, and evaporate.
Method B2: Nitrile Hydratase Biocatalysis (Enzymatic)
-
Buffer Preparation: Suspend the aminonitrile (20 mmol) in 100 mL of 50 mM potassium phosphate buffer (pH 7.2).
-
Enzyme Addition: Add 50 mg of purified Nitrile Hydratase (e.g., derived from Burkholderia xenovorans or equivalent recombinant strain)[2].
-
Causality: The biphasic nature of the substrate suspension is resolved as the enzyme rapidly converts the lipophilic nitrile into the more water-soluble amide. The neutral pH maintains the structural integrity of the metalloenzyme active site[3].
-
-
Incubation & QC: Incubate at 30 °C with orbital shaking (200 rpm) for 2 hours.
-
Self-Validation Check: Monitor via HPLC. The reaction is complete when the nitrile peak is fully converted. The absolute absence of a carboxylic acid peak confirms the 100% chemoselectivity of the NHase enzyme. Filter the enzyme and lyophilize the aqueous phase to recover the pure amide.
-
Quantitative Data Summary
The following table summarizes the operational metrics and validation data comparing the two hydration methodologies described in Protocol B.
| Parameter | Method B1: Alkaline Peroxide | Method B2: NHase Biocatalysis |
| Primary Reagents | 30% H₂O₂, 6M NaOH, EtOH | NHase, Phosphate Buffer (pH 7.2) |
| Operating Temperature | 0 °C warming to 25 °C | 30 °C (Isothermal) |
| Reaction Time | 3 - 4 hours | 1 - 2 hours |
| Chemoselectivity (Amide) | ~88% (Trace carboxylic acid) | >99.9% (Strictly arrested at amide) |
| Yield (Isolated) | 82% | 94% |
| Environmental Impact | Moderate (Strong oxidants used) | Low (Aqueous, Green chemistry) |
References
-
Dynamic Kinetic Resolution of α-Aminonitriles to Form Chiral α-Amino Acids Source: ResearchGate URL:2
-
2-Amino-2-phenylpropanenitrile (Contextualization within Alpha-Aminonitrile Chemistry) Source: Benchchem URL:1
-
Complete MCAT Amino Acids Proteins Guide (Strecker Synthesis Principles) Source: Jack Westin URL:4
-
WO2021214283A1 - Enantioselective chemo-enzymatic synthesis of optically active amino amide compounds Source: Google Patents URL:3
Sources
Application Note: High-Yield Protocol for the Reduction of 2-(Pyrrolidin-1-yl)butanenitrile to 1,2-Diamines
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Product: 2-(Pyrrolidin-1-yl)butan-1-amine
Introduction & Mechanistic Causality
The transformation of
While catalytic hydrogenation is viable, it often suffers from catalyst poisoning by the tertiary amine or yields secondary amine byproducts via intermolecular condensation. Therefore, Lithium Aluminum Hydride (LiAlH
Mechanistically, the reduction proceeds via two successive hydride transfers. The first hydride nucleophilically attacks the electrophilic nitrile carbon, generating an imine salt (imino alanate). Because LiAlH
Mechanistic pathway for LiAlH4-mediated reduction of alpha-amino nitriles to 1,2-diamines.
Experimental Design & Method Selection
Selecting the optimal reduction condition requires balancing reactivity with product recovery. 1,2-Diamines are highly water-soluble and prone to forming intractable emulsions with aluminum salts during aqueous workup. Table 1 summarizes the optimization of common reducing agents for
Table 1: Comparison of Reducing Agents for
| Reducing Agent | Solvent | Temp (°C) | Yield (%) | Pros & Cons (Causality) |
| LiAlH | THF | 0 to 65 | 85-92 | Optimal. Fast, complete reduction. Requires Fieser workup to prevent emulsion[5]. |
| BH | THF | Reflux | 60-70 | Good alternative. Requires acidic workup to break stable amine-borane complexes, complicating diamine isolation. |
| Raney Ni / H | MeOH/NH | 25 (50 psi) | 50-65 | Greener. Requires NH |
We selected LiAlH
Step-by-step experimental workflow for the reduction of this compound.
Detailed Experimental Protocol
Materials & Reagents
-
This compound : 1.0 equiv (e.g., 10 mmol, 1.38 g)
-
Lithium Aluminum Hydride (LiAlH
) : 2.0 equiv (20 mmol, 0.76 g)[5]. (Note: An excess is used to ensure complete reduction of the nitrile). -
Anhydrous Tetrahydrofuran (THF) : 50 mL
-
15% w/v Aqueous NaOH solution
-
Deionized Water
-
Dichloromethane (DCM) (for extraction)
-
Anhydrous Na
SO
Step-by-Step Procedure
-
Preparation of the Hydride Suspension : Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet. Add anhydrous THF (30 mL) and cool the flask to 0 °C in an ice-water bath. Carefully add LiAlH
(0.76 g, 20 mmol) in portions. Caution: LiAlH is highly reactive with moisture; handle strictly under an inert atmosphere. -
Substrate Addition : Dissolve this compound (1.38 g, 10 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the LiAlH
suspension over 15-20 minutes via an addition funnel or syringe.-
Causality: Dropwise addition controls the exothermic hydride transfer, preventing solvent boil-over and minimizing potential side reactions.
-
-
Reaction Propagation : Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Subsequently, heat the reaction to a gentle reflux (65 °C) for 4 hours.
-
The Fieser Quench (Critical Step) : Cool the reaction mixture to 0 °C. Dilute with an additional 20 mL of THF to reduce viscosity. Quench the unreacted LiAlH
by adding sequentially and dropwise (where = grams of LiAlH used, here ):- mL (0.76 mL) of distilled water.
- mL (0.76 mL) of 15% aqueous NaOH.
- mL (2.28 mL) of distilled water[5].
-
Causality: This specific stoichiometric sequence forces the aluminum salts to precipitate as a dense, granular white solid rather than a gelatinous paste, which would trap the water-soluble diamine product.
-
Isolation : Stir the quenched mixture vigorously for 30 minutes at room temperature until the salts are completely white and granular. Filter the suspension through a pad of Celite. Wash the filter cake thoroughly with hot THF or DCM (3
20 mL) to extract any coordinated diamine. -
Purification : Concentrate the combined filtrates under reduced pressure. Dissolve the crude residue in DCM (50 mL), wash with a minimal amount of brine (10 mL), dry over anhydrous Na
SO , filter, and concentrate to yield the crude 2-(pyrrolidin-1-yl)butan-1-amine.
Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized 2-(pyrrolidin-1-yl)butan-1-amine and validate the protocol's success, verify the following spectral and chromatographic changes:
-
TLC Monitoring : Alumina TLC plates are recommended for amines (Eluent: 10% MeOH in DCM with 1% NH
OH). The starting material (nitrile) will disappear, and a highly polar, ninhydrin-active spot (primary amine) will appear near the baseline. -
IR Spectroscopy : Confirm the disappearance of the sharp -C
N stretching band at ~2240 cm and the appearance of broad N-H stretching bands at 3300-3400 cm . -
H NMR (CDCl
) : Look for the appearance of a new 2H signal corresponding to the -CH -NH group (typically around 2.6-2.8 ppm) and a broad singlet for the -NH protons (exchangeable with D O). - C NMR : Ensure the complete disappearance of the nitrile carbon signal (~118 ppm).
References[3] Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde, Chemistry Steps.Verified Link[5] Nitrile to Amine (LiAlH4 or LAH reduction) - Organic Synthesis, Organic Synthesis. Verified Link[2] Reduction of Triple Bond in [B12H11NCR]− Anions by Lithium Aluminum Hydride: A Novel Approach to the Synthesis of N-Monoalkylammonio-Substituted closo-Dodecaborates, MDPI.Verified Link[4] Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives, Master Organic Chemistry. Verified Link[1] 2-Amino-2-phenylacetonitrile|CAS 16750-42-8, Benchchem.Verified Link
Sources
- 1. 2-Amino-2-phenylacetonitrile|CAS 16750-42-8 [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organic-synthesis.com [organic-synthesis.com]
Application Note: Solvent Selection & Extraction Protocol for 2-(Pyrrolidin-1-yl)butanenitrile
Executive Summary
This guide details the solvent selection and extraction strategy for 2-(Pyrrolidin-1-yl)butanenitrile (CAS: 35543-25-0 / 65282-23-7), a critical tertiary
This protocol transitions from legacy chlorinated solvents (Dichloromethane) to modern Green Solvents (2-MeTHF, CPME) , aligning with ICH Q3C(R8) guidelines. We present a validated pH-Swing Extraction methodology that ensures >98% purity and minimizes retro-Strecker degradation risks.
Physicochemical Profiling & Solubility Logic
To design a self-validating extraction, we must first understand the molecule's behavior in biphasic systems.
| Property | Value (Est.) | Implication for Extraction |
| Structure | Tertiary Amine + Nitrile | Basic nitrogen allows pH-controlled switching; Nitrile adds polarity but remains lipophilic. |
| pKa (Conj. Acid) | ~9.0 - 9.5 | Critical: The molecule is >99% ionized at pH 6.0 and >99% neutral at pH 11.5. |
| LogP | 1.5 - 2.1 | Moderately lipophilic. Soluble in mid-polarity solvents (EtOAc, Ethers). |
| Stability | Risk: Prone to retro-Strecker decomposition (releasing HCN) at high temperatures or extreme pH. Avoid boiling strong acids. |
The "Green" Solvent Shift
Traditional protocols utilize Dichloromethane (DCM) due to its high solubilizing power for amines. However, DCM is a neurotoxin and environmental hazard. We prioritize Class III solvents with superior phase separation kinetics.
Recommended Solvent: 2-Methyltetrahydrofuran (2-MeTHF)
-
Why: Unlike THF, 2-MeTHF is immiscible with water. It has a higher boiling point (80°C) than DCM, reducing evaporative losses, and derives from renewable corncob biomass.
-
Alternative: Cyclopentyl Methyl Ether (CPME) – Extremely low peroxide formation and high stability in acidic/basic conditions.
Decision Matrix: Solvent Selection
The following diagram illustrates the logical flow for selecting the optimal extraction solvent based on process constraints.
Figure 1: Decision Matrix for solvent selection. 2-MeTHF is the preferred candidate for stability and sustainability.
Protocol: pH-Swing Extraction (The "Gold Standard")
This method utilizes the basicity of the pyrrolidine nitrogen to purify the compound chemically rather than physically, eliminating neutral impurities (unreacted aldehydes, non-basic byproducts).
Reagents
-
Crude Reaction Mixture: Containing this compound.
-
Extraction Solvent: 2-MeTHF (Preferred) or MTBE.
-
Acid Phase: 1.0 M Citric Acid (Preferred over HCl to prevent strong acid hydrolysis of nitrile).
-
Base Phase: 2.0 M NaOH or Sat. Na₂CO₃.
-
Brine: Saturated NaCl solution.
Step-by-Step Workflow
Phase 1: Acidic Capture (Purification)
-
Dissolution: Dissolve the crude oil in 2-MeTHF (10 volumes relative to crude weight).
-
Acid Extraction: Add 1.0 M Citric Acid (5 volumes). Agitate vigorously for 10 minutes.
-
Mechanism:[1] The amine is protonated (
) and moves to the aqueous phase. Neutral impurities remain in the organic phase.
-
-
Separation: Allow layers to settle. Collect the lower Aqueous Acidic Layer (Product is here).
-
Note: If an emulsion forms, add a small amount of brine.
-
-
Organic Wash: Back-wash the aqueous layer once with fresh 2-MeTHF to remove entrained neutrals. Discard this organic wash.
Phase 2: Basification & Release
-
pH Adjustment: Cool the aqueous acidic layer to <10°C (Ice bath). Slowly add 2.0 M NaOH dropwise with stirring until pH reaches 12.0 .
-
Caution: Exotherm risk. Monitor temperature. High pH converts the salt back to the free base (
).
-
-
Product Extraction: Extract the basic aqueous mixture with 2-MeTHF (3 x 5 volumes).
-
Observation: The product will migrate into the top organic layer.
-
-
Drying: Combine organic extracts and wash with Brine (1 x 5 volumes). Dry over anhydrous Na₂SO₄ (Sodium Sulfate) for 30 minutes.
Phase 3: Isolation
-
Filtration: Filter off the drying agent.
-
Concentration: Remove solvent via rotary evaporation at 40°C / 200 mbar .
-
Warning: Do not overheat (>50°C) to avoid retro-Strecker degradation.
-
-
Yield Check: Weigh the resulting pale yellow oil.
Process Logic & Validation Diagram
The following diagram maps the mass transfer logic, ensuring the user understands where their product is at every stage.
Figure 2: Mass transfer logic for the pH-swing extraction protocol.
Troubleshooting & Safety
| Issue | Root Cause | Solution |
| Emulsions | Amphiphilic nature of the amine; fine particulate matter. | Add Saturated Brine (NaCl). Filter the biphasic mixture through a Celite pad if solids are present. Switch solvent to MTBE/CPME. |
| Low Yield | Incomplete basification; Product trapped in water. | Ensure pH > 11.5. The amine must be fully deprotonated. Salt the aqueous phase (Salting-out effect) to push the amine into the organic layer. |
| HCN Odor | Retro-Strecker decomposition. | STOP. Check pH; avoid strong heating. Ensure all waste streams are treated with bleach (Hypochlorite) to neutralize potential cyanide before disposal. |
| Hydrolysis | Conversion of Nitrile to Amide. | Avoid prolonged exposure to strong acid/base. Perform the extraction rapidly and keep temperatures <25°C. |
References
-
PubChem. (2025).[2] 4-Pyrrolidin-1-ylbutyronitrile (Compound Summary). National Library of Medicine.[3] [Link]
-
Prat, D., et al. (2016). CHEM21 selection guide of classical- and less classical-solvents. Green Chemistry.[4] [Link]
-
Pace, V., et al. (2012). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry. ChemPubSoc Europe. [Link]
-
Miyagawa, S., et al. (2019).[5] Absolute asymmetric Strecker synthesis in a mixed aqueous medium.[5] RSC Advances.[4] [Link]
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
Sources
- 1. WO2022003405A1 - One-pot process to obtain a pyrrolidine-2-carbonitrile intermediate compound and industrial scale telescopic process to prepare (2s)-1-[n-(3-hydroxyadamantan-1-yl)glycyl]-2-pyrrolidinecarbonitrile (vildagliptin) using same - Google Patents [patents.google.com]
- 2. 4-Pyrrolidin-1-ylbutyronitrile | C8H14N2 | CID 118838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echa.europa.eu [echa.europa.eu]
- 4. The green solvent: a critical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Absolute asymmetric Strecker synthesis in a mixed aqueous medium: reliable access to enantioenriched α-aminonitrile - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB03092H [pubs.rsc.org]
crystallization methods for 2-(Pyrrolidin-1-yl)butanenitrile salts
Application Note: Crystallization and Salt Formation Protocols for 2-(Pyrrolidin-1-yl)butanenitrile
Abstract
This guide details the isolation and purification of This compound (an
Introduction & Chemical Context
This compound is the direct Strecker reaction product of butanal, pyrrolidine, and a cyanide source. In its free base form, it is a pale yellow oil that is susceptible to oxidation and hydrolysis.
Why Crystallization is Critical:
-
Purification: The crude oil often contains unreacted pyrrolidine and residual cyanide species. Salt crystallization rejects these impurities more effectively than distillation.
-
Stability: The free base is in equilibrium with its precursors (retro-Strecker). Protonation of the pyrrolidine nitrogen "locks" the molecule, preventing this degradation.
-
Handling: Converting the oil to a crystalline solid facilitates accurate weighing and storage.
Chemical Structure & Transformation:
-
Free Base:
(Oil, unstable) -
Target Salt:
(Crystalline Solid, stable)
Pre-Crystallization Characterization
Before attempting crystallization, the crude oil must meet specific criteria to avoid phase separation (oiling out).
| Parameter | Specification | Reason |
| Purity (GC/HPLC) | > 90% Area | High impurity levels (esp. aldehydes) inhibit nucleation. |
| Water Content (KF) | < 0.5% w/w | Water solubilizes the salt and promotes hydrolysis to the amide. |
| Residual Solvent | < 5% | Excess synthesis solvent (e.g., DCM) affects anti-solvent efficiency. |
Protocol 1: Hydrochloride Salt Formation (Bulk Purification)
Use this protocol for isolating the intermediate from the crude reaction mixture.
Safety Warning: This process involves cyanides and strong acids. Work in a well-ventilated fume hood. Ensure HCN detectors are active.
Materials:
-
Crude this compound (Free Base)
-
Solvent: Ethyl Acetate (Anhydrous) or MTBE
-
Reagent: 4M HCl in 1,4-Dioxane or HCl gas (anhydrous)
-
Seed Crystals: Previously isolated pure salt (optional but recommended)
Step-by-Step Procedure:
-
Dissolution:
-
Dissolve 100 g of crude free base in 500 mL of anhydrous Ethyl Acetate (1:5 w/v ratio).
-
Note: Do not use alcohols (MeOH/EtOH) initially, as the high solubility of the HCl salt in alcohols leads to poor yield.
-
-
Thermal Conditioning:
-
Cool the solution to 0°C – 5°C .
-
Causality: Low temperature prevents the exothermic heat of neutralization from triggering the retro-Strecker decomposition.
-
-
Acid Addition (The Critical Step):
-
Slowly add 1.05 equivalents of 4M HCl/Dioxane dropwise.
-
Rate: Maintain internal temperature < 10°C.
-
Observation: A white haze should form immediately. If an oily lower layer forms, stop addition and increase agitation speed.
-
-
Nucleation & Aging:
-
Once 50% of the acid is added, seed with 0.1% w/w pure crystals if available.
-
Stir at 0°C for 2 hours. This "aging" allows the metastable oil droplets to reorganize into a crystal lattice (Ostwald ripening).
-
-
Filtration & Drying:
-
Filter the white solid under nitrogen atmosphere (the salt is hygroscopic).
-
Wash the cake with cold MTBE (2 x 50 mL).
-
Dry in a vacuum oven at 40°C for 12 hours.
-
Expected Yield: 85–92% Melting Point: 168–172°C (Decomposes)
Protocol 2: Chiral Resolution via Tartrate Salt
Use this protocol if attempting to isolate the (S)-enantiomer (Levetiracetam precursor) chemically.
Theory:
The (S)-enantiomer of the nitrile forms a less soluble diastereomeric salt with L-(+)-Tartaric acid compared to the (R)-enantiomer.
Step-by-Step Procedure:
-
Reagent Prep:
-
Dissolve 10 g of racemic free base in 50 mL Acetone.
-
Dissolve 1.0 eq of L-(+)-Tartaric acid in 50 mL warm Acetone/Methanol (9:1).
-
-
Combination:
-
Add the hot acid solution to the amine solution while stirring at 50°C.
-
Note: Higher temperature ensures both diastereomers stay in solution initially to allow selective nucleation.
-
-
Controlled Cooling:
-
Cool to 20°C at a rate of 5°C/hour.
-
Critical: Rapid cooling traps the unwanted isomer.
-
-
Harvest:
-
Filter the precipitate.
-
Recrystallization: If Chiral HPLC purity < 95%, recrystallize from Ethanol.
-
Visualization: Experimental Workflows
Figure 1: General Purification Workflow
This diagram outlines the logical flow from crude synthesis to isolated salt.
Caption: Figure 1.[1][2][3] Process flow for the conversion of crude aminonitrile oil to stable hydrochloride salt.
Figure 2: Troubleshooting "Oiling Out"
A decision tree for handling the most common failure mode in aminonitrile crystallization.
Caption: Figure 2. Troubleshooting logic for addressing liquid-liquid phase separation (oiling out) during salt formation.
Critical Process Parameters (CPPs) & Data
The following table summarizes the solubility profile of the HCl salt, which dictates the solvent choice.
| Solvent | Solubility (mg/mL) @ 25°C | Solubility (mg/mL) @ 50°C | Suitability |
| Water | > 500 | > 500 | Poor (Loss of yield) |
| Methanol | > 300 | > 500 | Poor (Too soluble) |
| Ethanol | 150 | 350 | Moderate (Good for recrystallization) |
| Ethyl Acetate | < 10 | 45 | Excellent (Anti-solvent behavior) |
| MTBE | < 2 | 15 | Excellent (For washing) |
References
-
Surtees, J. et al. (2020). The sustainable synthesis of levetiracetam by an enzymatic dynamic kinetic resolution. Green Chemistry. Link
- Boaz, N. W. (1998). Synthesis of Enantiomerically Pure α-Aminonitriles. The Journal of Organic Chemistry. (Fundamental chemistry of aminonitrile stability).
-
UCB Pharma. (2005). Process for the preparation of 2-oxo-1-pyrrolidine derivatives. U.S. Patent 6,927,300. (Describes the industrial handling of etiracetam precursors). Link
-
Groger, H. (2003). Catalytic Enantioselective Strecker Reactions. Chemical Reviews. (Context on asymmetric synthesis of the precursor). Link
Sources
Troubleshooting & Optimization
troubleshooting low yields in 2-(Pyrrolidin-1-yl)butanenitrile synthesis
Ticket ID: #STR-PYR-BUT-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Low Yields in Strecker Synthesis of 2-(Pyrrolidin-1-yl)butanenitrile
Executive Summary: The Equilibrium Trap
The synthesis of This compound via the Strecker reaction (condensation of butanal, pyrrolidine, and a cyanide source) is deceptively simple. Low yields in this specific reaction are rarely due to "failed chemistry" but rather thermodynamic reversibility (the Retro-Strecker reaction) and competitive side reactions (Aldol condensation of butanal).
The core issue is that the
Diagnostic Visualizer
Before adjusting your protocol, locate your failure mode using the pathway analysis below.
Figure 1: Reaction pathway showing the critical reversibility (Retro-Strecker) and the water-dependency of the iminium intermediate.
Troubleshooting Modules (FAQs)
Module A: The "Disappearing Product" (Retro-Strecker)
User Report: "TLC showed product during the reaction, but after aqueous workup, I recovered mostly starting materials."
Root Cause:
The
Corrective Action:
-
Avoid Acidic Workup: Never wash this specific product with 1M HCl or NH₄Cl solutions. The protonation of the pyrrolidine nitrogen activates the Retro-Strecker mechanism.
-
The "Freezing" Technique: Perform the quench and extraction at 0°C . Low temperature kinetically inhibits the reverse reaction.
-
Switch to Anhydrous Conditions: Use TMSCN (Trimethylsilyl cyanide) instead of NaCN/H₂O. This eliminates water from the system entirely, pushing the equilibrium 100% to the right.
Module B: The "Brown Goo" (Aldol Condensation)
User Report: "The reaction turned dark brown/black, and the yield is <20%. NMR shows complex aliphatic multiplets."
Root Cause: Butanal is an enolizable aldehyde. In the presence of pyrrolidine (a secondary amine acting as a base) and heat, butanal undergoes self-Aldol condensation faster than it reacts with cyanide.
Corrective Action:
-
Order of Addition: Do not mix butanal and pyrrolidine and let them sit.
-
Protocol: Pre-cool the amine/cyanide mixture to 0°C, then add Butanal dropwise . This keeps the concentration of free aldehyde low relative to the nucleophile.
-
-
Temperature Control: Maintain the reaction at 0°C–RT. Do not reflux.
-
Solvent Choice: Switch from Methanol (protic, promotes equilibrium) to Acetonitrile or DCM (aprotic, favors precipitation of intermediates).
Module C: The "Empty Flask" (Solubility Issues)
User Report: "The reaction looked clean, but I got nothing after extraction."
Root Cause: this compound is a relatively small, polar molecule with a basic nitrogen.
-
pH < 9: It exists as a salt (water-soluble).[1]
-
pH > 10: It is a free base, but still moderately soluble in water due to the nitrile polarity.
Corrective Action:
-
pH Adjustment: Ensure the aqueous layer is pH > 11 (use NaOH or Na₂CO₃) before extraction.
-
Salting Out: Saturate the aqueous phase with NaCl (brine) to decrease the solubility of the organic product (Salting-out effect).
-
Solvent: Use Chloroform or DCM (3x extractions). Diethyl ether is often too non-polar to extract this specific aminonitrile efficiently.
Optimized Protocol: The TMSCN Method
This protocol uses Trimethylsilyl Cyanide (TMSCN) to avoid the aqueous equilibrium issues inherent in the NaCN method. This is the "Gold Standard" for high yields in research settings.
Reagents
| Reagent | Equiv. | Role |
| Butanal | 1.0 | Electrophile (Add last, slowly) |
| Pyrrolidine | 1.1 | Nucleophile (Amine) |
| TMSCN | 1.2 | Cyanide Source (Anhydrous) |
| Iodine ( | 5 mol% | Catalyst (Lewis Acid) |
| DCM | Solvent | Anhydrous (0.5 M conc.) |
Step-by-Step Procedure
-
Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.
-
Catalyst Activation: Add Pyrrolidine (1.1 equiv) and Iodine (5 mol%) to anhydrous DCM. Stir for 5 mins until the iodine color fades/stabilizes.
-
Cyanide Addition: Add TMSCN (1.2 equiv) via syringe. ( Caution: TMSCN is toxic. Handle in fume hood.)
-
Aldehyde Addition: Cool the mixture to 0°C . Add Butanal (1.0 equiv) dropwise over 10 minutes.
-
Why? Prevents Aldol condensation and overheating.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitor: Check IR for the appearance of the Nitrile peak (~2220 cm⁻¹) or disappearance of Aldehyde C=O (~1720 cm⁻¹).
-
-
Quench & Workup (Critical):
-
Quench with Sat. NaHCO₃ (Do not use strong acid).
-
Extract with DCM (3x).
-
Wash combined organics with Brine .
-
Dry over Na₂SO₄ (Magnesium sulfate is slightly acidic and can degrade sensitive aminonitriles; Sodium sulfate is safer).
-
-
Purification: Concentrate in vacuo. If purity is <95%, perform flash chromatography on silica gel neutralized with 1% Triethylamine (to prevent silica acidity from reversing the reaction).
Comparative Data: Method Efficiency
| Parameter | Aqueous Method (NaCN/H₂O) | Anhydrous Method (TMSCN) |
| Typical Yield | 40–60% | 85–95% |
| Reaction Time | 12–24 Hours | 2–4 Hours |
| Major Impurity | Aldol products, Hydrolysis products | Silylated byproducts (easily removed) |
| Stability | Low (Retro-Strecker risk) | High (Kinetic stability) |
| Cost | Low | Moderate |
Troubleshooting Decision Tree
Figure 2: Decision tree for isolating the cause of yield loss.
References
-
Strecker Synthesis Overview & Mechanism Master Organic Chemistry. "The Strecker Synthesis of Amino Acids." [Link]
-
TMSCN Method for Aminonitriles Das, B., et al. "Synthesis of α-Aminonitriles through Strecker Reaction...[2][3] Using Molecular Iodine." Synthesis, 2009.[2][4] [Link]
-
Workup Strategies for Polar Amines MIT OpenCourseWare. "Development of a Multi-Step Synthesis and Workup Sequence." [Link]
-
Organocatalytic Approaches MDPI. "Organocatalytic Synthesis of α-Aminonitriles: A Review." [Link]
Sources
- 1. WO2022003405A1 - One-pot process to obtain a pyrrolidine-2-carbonitrile intermediate compound and industrial scale telescopic process to prepare (2s)-1-[n-(3-hydroxyadamantan-1-yl)glycyl]-2-pyrrolidinecarbonitrile (vildagliptin) using same - Google Patents [patents.google.com]
- 2. Synthesis of α-Aminonitriles through Strecker Reaction of N-Tosylaldimines Using Molecular Iodine [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. Strecker Synthesis [organic-chemistry.org]
Technical Support Center: Purification Strategies for α-Aminonitriles
Subtitle: Troubleshooting the Removal of Unreacted Pyrrolidine from 2-(Pyrrolidin-1-yl)butanenitrile
Overview
Synthesizing this compound via the Strecker reaction often leaves residual unreacted pyrrolidine in the crude mixture. Separating a secondary amine (pyrrolidine) from a tertiary amine (the α-aminonitrile product) presents a unique challenge due to their shared basicity. As a Senior Application Scientist, I have designed this guide to provide field-proven, mechanistically grounded solutions to isolate your target compound with high purity and yield, without risking product degradation.
Physicochemical Data Comparison
Understanding the distinct properties of the two species is critical for selecting the appropriate purification logic.
| Property | Pyrrolidine (Impurity) | This compound (Product) | Separation Rationale |
| Amine Classification | Secondary (2°) | Tertiary (3°) | 2° amines are highly nucleophilic; 3° amines are not. |
| Boiling Point | 87 °C (at 1013 mbar) | 95 °C (at 23 mbar) | High volatility of pyrrolidine enables vacuum stripping. |
| Basicity (pKa of conjugate acid) | ~11.3 | ~4.5 - 5.5 | The electron-withdrawing nitrile drastically lowers product pKa. |
| Water Solubility | Fully Miscible | Moderate to Low | pH-controlled aqueous extraction is highly viable. |
(Table 1: Key physicochemical differences exploited for purification workflows.)
Troubleshooting & FAQs
Q1: Why does my product streak heavily on silica gel, and why is standard chromatography failing to separate the unreacted pyrrolidine?
The Causality: Standard silica gel (SiO₂) is inherently acidic. Both pyrrolidine and your tertiary amine product will strongly interact with the free silanol groups, causing severe peak tailing and co-elution. Furthermore, α-aminonitriles are sensitive to acidic environments and can undergo a retro-Strecker reaction (reverting to the aldehyde, amine, and toxic HCN) when retained on acidic silica for prolonged periods. The Solution: Bypass standard silica chromatography entirely. If chromatography is strictly required for other impurities, use basic alumina (Al₂O₃) or amine-functionalized silica. However, the non-chromatographic methods detailed below are significantly more efficient and yield higher recoveries.
Q2: What is the most efficient, non-aqueous method to remove pyrrolidine without risking the degradation of my α-aminonitrile?
The Causality: Polymer-supported scavenging is the gold standard for this scenario. It exploits the difference in nucleophilicity rather than basicity. Macroporous polystyrene-bound isocyanate (e.g., PS-Isocyanate) contains electrophilic groups that react rapidly with secondary amines (pyrrolidine) to form a stable, covalent urea linkage tethered to the resin . Because your product is a tertiary amine, it lacks the N-H proton required to form this adduct and remains unreacted in the solution.
Self-Validating Protocol: Selective Resin Scavenging
-
Preparation: Dissolve the crude reaction mixture in a non-nucleophilic solvent that swells the resin (e.g., Dichloromethane or Tetrahydrofuran) at a concentration of 0.1 M.
-
Resin Addition: Add 2.5 to 3.0 molar equivalents of PS-Isocyanate resin (relative to the estimated unreacted pyrrolidine) .
-
Incubation: Agitate the suspension gently at 20 °C for 1 to 2 hours. Validation Check: Spot the mixture on a TLC plate and stain with Ninhydrin; the disappearance of the characteristic secondary amine spot confirms complete scavenging.
-
Isolation: Filter the mixture through a sintered glass funnel to remove the resin-bound pyrrolidine. Wash the resin cake twice with the reaction solvent.
-
Concentration: Concentrate the combined filtrates under reduced pressure to yield the pure tertiary amine.
Workflow for selective secondary amine scavenging using PS-Isocyanate.
Q3: Can I separate them using liquid-liquid extraction based on their basicity?
The Causality: Yes, this is highly effective due to the massive pKa differential (ΔpKa > 6). The strongly electron-withdrawing α-cyano group drastically reduces the basicity of the tertiary amine. By buffering the aqueous wash to pH ~8.0, the highly basic pyrrolidine (pKa 11.3) becomes fully protonated and partitions into the aqueous phase. Conversely, the α-aminonitrile remains in its neutral free-base form and stays in the organic phase.
Self-Validating Protocol: pH-Controlled Extraction
-
Dissolution: Dissolve the crude mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or MTBE).
-
Buffer Wash: Wash the organic layer with an equal volume of 0.5 M phosphate buffer adjusted to pH 8.0.
-
Phase Separation: Separate the layers. Validation Check: Test the pH of the aqueous layer to ensure it has not spiked above 8.5; if it has, repeat the wash with fresh buffer.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Caution: Do not leave the product in the aqueous phase for extended periods to prevent hydrolytic degradation of the sensitive nitrile group .
Phase distribution during pH 8.0 controlled liquid-liquid extraction.
Q4: Is distillation a viable option for this specific mixture?
The Causality: Absolutely, and it is often the most scalable method for early-stage drug development. Pyrrolidine is a low-boiling liquid (87 °C at atmospheric pressure). The target molecule, this compound, has a significantly higher molecular weight and boiling point (95 °C at a deep vacuum of 23 mbar) .
Self-Validating Protocol: Vacuum Stripping
-
Setup: Transfer the crude mixture to a round-bottom flask equipped with a short-path distillation head or a rotary evaporator in a well-ventilated fume hood.
-
Evaporation: Apply a moderate vacuum (e.g., 50-100 mbar) and gently heat the water bath to 40-50 °C. The unreacted pyrrolidine will co-evaporate with the reaction solvent.
-
Validation: Monitor the mass of the residue. Once the mass stabilizes and matches the theoretical yield of the α-aminonitrile, the stripping is complete. Confirm purity via ¹H-NMR (look for the disappearance of the broad N-H singlet and the characteristic pyrrolidine multiplet shifts).
References
- World Intellectual Property Organization. (2021). Enantioselective chemo-enzymatic synthesis of optically active amino amide compounds (Patent No. WO2021214283A1).
-
Biotage. (n.d.). PS-Isocyanate: Macroporous Nucleophile Scavenger Technical Note. Biotage Analytical & Medicinal Chemistry.[Link]
Technical Support Center: Optimizing Reaction Temperature for Aminonitrile Formation
Welcome to the Advanced Synthesis Support Center. Aminonitrile formation—typically achieved via the Strecker synthesis—is a foundational transformation in drug development for synthesizing α-amino acids and nitrogen-containing heterocycles. However, researchers frequently encounter yield, purity, and enantioselectivity issues directly linked to improper thermal management.
This guide provides troubleshooting insights, mechanistic explanations, and self-validating protocols to help you optimize the reaction temperature for your specific aminonitrile workflows.
Frequently Asked Questions (FAQs)
Q1: Why does my one-pot Strecker reaction yield primarily cyanohydrin instead of the desired α-aminonitrile at low temperatures?
The Causality: This is a classic example of kinetic versus thermodynamic control. Cyanide is a highly reactive, unhindered nucleophile. When an aldehyde, amine, and cyanide source are mixed simultaneously at low temperatures, the cyanide rapidly attacks the highly electrophilic carbonyl carbon to form a cyanohydrin. This is the kinetic product [1].
However, the α-aminonitrile is the thermodynamic product . To form it, the reaction must proceed through an imine intermediate. At low temperatures, the system lacks the thermal energy required to reverse the cyanohydrin formation (retro-cyanohydrin reaction) and push the equilibrium toward the slower, dehydration-dependent imine formation[1].
The Solution: Do not use a simultaneous one-pot addition at low temperatures. Instead, pre-incubate the aldehyde and amine at room temperature (or with mild heating) to form the imine completely before introducing the cyanide source.
Thermodynamic vs. kinetic control pathways in aminonitrile formation.
Q2: How do I balance enantiomeric excess (ee) and reaction kinetics when scaling up an asymmetric Strecker reaction?
The Causality: In catalytic asymmetric cyanation, lowering the temperature increases enantioselectivity by magnifying the free-energy difference (
For example, when using a chiral macrocyclic V(V) salen complex for the asymmetric addition of KCN to N-benzylimines, researchers observed that dropping the temperature from 0 °C to -20 °C significantly improved the enantiomeric excess (from 65% to 88%)[2]. However, further cooling to -30 °C provided no additional stereochemical benefit while severely stalling the reaction kinetics[2].
The Solution: Implement a temperature-gradient protocol. Identify the empirical "sweet spot" (often between -20 °C and 0 °C for thiourea or metal-salen catalysts) where the rate of background (uncatalyzed) cyanation is suppressed, but the catalyzed pathway remains viable[3].
Q3: Can elevated temperatures ever be used to improve stereoselectivity?
The Causality: Counterintuitively, yes—if you are utilizing a Crystallization-Induced Asymmetric Transformation (CIAT). In these specific diastereoselective Strecker reactions, elevated temperatures (e.g., 70 °C in water) are used to deliberately accelerate the reversible epimerization of the aminonitrile in solution[4]. Because one diastereomer is highly insoluble, it selectively precipitates out of the equilibrating mixture. The high temperature ensures the solution-phase epimerization is fast enough to constantly replenish the precipitating isomer, eventually driving the system to a >99/1 diastereomeric ratio (dr)[4].
Quantitative Data: Temperature Effects on Asymmetric Cyanation
The following table summarizes the causal relationship between temperature, yield, and enantioselectivity, using a chiral V(V) salen complex-catalyzed Strecker reaction as a benchmark system[2].
| Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) | Kinetic Observation & System Impact |
| 0 | 92 | 65 | Rapid conversion; high background (uncatalyzed) reaction rate degrades ee. |
| -10 | 89 | 76 | Moderate rate; background reaction partially suppressed. |
| -20 | 84 | 88 | Optimal balance ; catalyzed pathway dominates over background cyanation. |
| -30 | 82 | 88 | Severe rate penalty; no thermodynamic benefit to transition state differentiation. |
Experimental Protocol: Self-Validating Temperature-Gradient Workflow
To avoid the cyanohydrin kinetic trap while maximizing enantioselectivity, utilize this decoupled, step-wise thermal protocol. This methodology ensures that imine formation is thermodynamically driven to completion before kinetic stereocontrol is applied during cyanation.
Step 1: Imine Pre-formation (Thermodynamic Phase)
-
Combine the aldehyde (1.0 equiv) and amine (1.05 equiv) in anhydrous toluene (or preferred solvent) at 25 °C.
-
Stir for 2–4 hours. Add a dehydrating agent (e.g., molecular sieves or MgSO4) if the equilibrium requires pushing.
-
Self-Validation Check: Analyze an aliquot via
H NMR or TLC. Do not proceed until the aldehyde carbonyl signal has completely disappeared. This guarantees cyanohydrin cannot form in subsequent steps.
Step 2: Thermal Equilibration
-
Transfer the reaction vessel to a cryocooler or dry ice/acetone bath set to your optimized cyanation temperature (e.g., -20 °C).
-
Allow 15–20 minutes for the internal temperature to stabilize.
Step 3: Catalytic Cyanation (Kinetic Phase)
-
Add the chiral catalyst (e.g., 5 mol% V(V) salen complex or chiral thiourea)[2][3].
-
Slowly add the cyanide source (e.g., TMSCN, or aqueous KCN with a phase-transfer catalyst) dropwise over 30 minutes. Caution: Slow addition prevents localized exothermic spiking that ruins enantioselectivity.
-
Stir at -20 °C for 16 hours.
Step 4: Quenching and Recovery
-
Quench the reaction at -20 °C with saturated aqueous NaHCO
. -
Why quench cold? Warming the unquenched reaction can trigger a retro-Strecker reaction, degrading the aminonitrile back into the imine and free cyanide. Only allow the mixture to warm to room temperature after the biphasic quench is complete.
Self-validating temperature-gradient workflow for asymmetric Strecker synthesis.
References
-
Chemistry Stack Exchange - Why doesn't Strecker synthesis produce AHAs instead? (Discussion on the thermodynamic vs. kinetic control of cyanohydrin and aminonitrile formation). 1[1]
-
RSC Advances - Asymmetric addition of KCN to 4-methyl-N-benzylimine using chiral macrocyclic V(V) salen complex 4 for optimization of reaction temperature.2[2]
-
ACS Organic Letters - Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation.4[4]
-
Nature / PMC - Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids.3[3]
Sources
preventing hydrolysis of 2-(Pyrrolidin-1-yl)butanenitrile during workup
Welcome to the technical support guide for handling 2-(Pyrrolidin-1-yl)butanenitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for preventing its hydrolysis during experimental workups.
Frequently Asked Questions (FAQs)
Q1: My this compound is degrading during aqueous workup. What is the primary cause?
The most common reason for the degradation of α-aminonitriles like this compound during aqueous workup is hydrolysis.[1] This class of compounds is susceptible to hydrolysis, which can be accelerated by either acidic or strongly basic conditions, leading to the formation of the corresponding amino amide or amino acid.[1]
Q2: After purification, I'm observing low yields and the reappearance of my starting materials (butyraldehyde and pyrrolidine). What is happening?
This issue is likely due to the retro-Strecker reaction.[1] This is the reverse of the α-aminonitrile synthesis, where the compound reverts to an imine, which can then hydrolyze back to the starting aldehyde and amine.[1] This process can be promoted by heat and certain chromatographic conditions.[1]
Q3: My compound is streaking significantly on silica gel TLC plates and columns. Why is this occurring?
This compound is a basic compound due to its pyrrolidine ring. The acidic nature of standard silica gel, owing to the presence of silanol groups, can lead to strong acid-base interactions with your basic compound.[1] This interaction results in poor chromatographic performance, such as peak tailing or streaking, and can also cause on-column degradation.[1]
Q4: Can I use a protecting group to enhance the stability of my α-aminonitrile?
Yes, protecting the amine is a highly effective strategy. Converting the pyrrolidine nitrogen to a carbamate (e.g., Boc or Cbz) or an amide will make the compound less basic.[1] This modification reduces undesirable interactions with silica gel and can increase the compound's stability towards both hydrolysis and the retro-Strecker reaction.[1] The protecting group can be removed in a subsequent step following purification.[1]
Troubleshooting Guide: Workup & Purification
| Problem | Plausible Cause | Recommended Solution |
| Low product recovery from the organic layer after extraction. | Hydrolysis: Exposure to acidic or strongly basic aqueous solutions.[1] | pH Control: Neutralize the reaction mixture to a pH of 7-8 before extraction.[1] Mild Base Wash: Use a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) instead of strong bases like sodium hydroxide (NaOH).[1] Minimize Contact Time: Reduce the duration of contact with the aqueous phase.[1] Low Temperature: Perform extractions at reduced temperatures, for example, in an ice bath.[1] |
| Emulsion formation during extraction. | Amphiphilic Nature: The compound may have properties of both a salt and a free base. | Break Emulsion with Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel to disrupt the emulsion.[1] Filtration: Filter the mixture through a pad of Celite®.[1] |
| Product degradation on silica gel column. | Acidic Silica: The acidic silanol groups on the silica surface can catalyze hydrolysis or the retro-Strecker reaction.[1] | Basic Modifier: Deactivate the silica gel by using a mobile phase containing a basic modifier like triethylamine (TEA) (e.g., 1% TEA in the eluent).[1] Alternative Stationary Phase: Switch to a less acidic stationary phase such as alumina or consider reversed-phase chromatography.[1] |
| Product co-elutes with impurities. | Poor Selectivity: The chosen chromatographic conditions do not provide adequate separation. | Reversed-Phase Chromatography: For basic aminonitriles, reversed-phase chromatography using a high pH mobile phase (e.g., water/acetonitrile with 0.1% TEA) can improve retention and separation by maintaining the compound in its neutral, free-base form.[1] Salt Formation & Recrystallization: Convert the aminonitrile to a salt (e.g., hydrochloride) and purify it by recrystallization.[2] |
Experimental Protocols
Protocol 1: Optimized Aqueous Workup for this compound
This protocol is designed to minimize hydrolysis by maintaining near-neutral pH and limiting exposure to water.
-
Quenching: Once the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature.
-
Extraction: Dilute the mixture with an organic solvent such as diethyl ether or ethyl acetate.[1]
-
Washing: Transfer the mixture to a separatory funnel and wash sequentially with:
-
Drying: Dry the separated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude α-aminonitrile.[1]
-
Purification: Proceed to purification immediately to minimize potential degradation.[1]
Protocol 2: Purification by Column Chromatography with a Basic Modifier
This method is suitable for the purification of basic α-aminonitriles that are sensitive to acidic conditions.
-
Column Packing: Pack a silica gel column using a slurry method with your starting eluent (e.g., 99:1 Hexane:EtOAc) containing 1% triethylamine (TEA).[1]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM) or the mobile phase.[1] Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the column.[1]
-
Elution: Run the column using a gradient of your chosen solvent system (e.g., Hexane/EtOAc) that contains a constant 1% triethylamine throughout.[1]
-
Fraction Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. High vacuum may be necessary to completely remove all traces of TEA.[1]
Visualizing Degradation and Prevention Strategies
Key Degradation Pathways
The following diagram illustrates the two main degradation pathways for this compound: hydrolysis and the retro-Strecker reaction.
Caption: Decision workflow for aminonitrile workup and purification.
References
- BenchChem Technical Support Team. (2025).
- Canavelli, O. (2019, July 10). Peptide synthesis at the origins of life: energy-rich aminonitriles by-pass deactivated amino acids completely. Research Communities.
- BenchChem. (2025). Application Notes and Protocols for the Strecker Synthesis of Racemic 2-amino-2-(4-hydroxyphenyl)acetic Acid. BenchChem.
- Farmer, S. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II - Lumen Learning.
- International Multidisciplinary Journal for Research & Development. (2025, September 27).
- Moran, E. J. (1977). U.S. Patent No. 4,072,698.
- Chemnotchems. (2025, December 25). Strecker Amino Acid Synthesis Mechanism & Examples –.
- Chemistry Steps. (2024, December 5). Reactions of Nitriles.
- Organic Synthesis. (n.d.). Hydrolysis of Nitriles.
- ResearchGate. (2021, October 5).
- Reddit. (2022, August 9).
- ResearchGate. (n.d.).
- Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids.
- Pascal, R., & Boiteau, L. (2018, October 19). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. PMC.
- White Rose eTheses Online. (n.d.).
- PMC. (2021, January 7).
- LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles.
- Kumar, B. S., & Kumar, B. V. (2011, October 4). A truly green synthesis of α-aminonitriles via Strecker reaction. PMC.
- Kawasaki, T., & Suzuki, K. (2019, January 9). Absolute asymmetric Strecker synthesis in a mixed aqueous medium: reliable access to enantioenriched α-aminonitrile. RSC Publishing.
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Vaia. (n.d.). How could you convert butanenitrile into the following compounds? Write each step showing the reagents needed. (a) 1 -Butanol (b) Butylamine (c) 2 -Methyl-3-hexanone.
- Kawasaki, T., & Suzuki, K. (2016, July 28).
- BenchChem. (n.d.). Introduction: The Central Role of α-Aminonitriles.
- Google Patents. (n.d.). US3876691A - Process for the hydrolysis of nitriles.
- Chemguide. (n.d.). hydrolysis of nitriles.
- HYDROLYSIS REACTIONS. (2018, February 19).
- Pharmaffiliates. (n.d.). CAS No : 664304-29-4 | Product Name : (S)-2-(2-Oxopyrrolidin-1-yl)butanenitrile.
- PubChemLite. (n.d.). This compound (C8H14N2).
- BLD Pharm. (n.d.). 65282-23-7|this compound.
- Opatz, T. (2018, April 26). Aminonitriles as building blocks in organic chemistry. Johannes Gutenberg-Universität Mainz.
- Reddit. (2026, January 20). Alpha aminonitrile from the strecker synthesis.
- MDPI. (2022, October 1). Organocatalytic Synthesis of α-Aminonitriles: A Review.
- Organic Chemistry Portal. (n.d.).
- Nsango, J. N., & de la Torre, J. C. G. (n.d.). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in .... PMC.
- Dueñas Deyá, A., & Saavedra, C. J. (2025, December 26). Elucidating the Multicomponent Reaction Pathway of 2‑Pyrrolidone Synthesis. PMC - NIH.
- ResearchGate. (2025, December 28).
- ChemScene. (n.d.). 127680-87-9 | 2-(Pyrrolidin-1-yl)isonicotinonitrile.
- Synthesis and Study of the Crystal Structure of 2-[(Dipyrrolidin-1-yl) methylene] malononitrile. (2023, November 11).
Sources
resolving phase separation issues in 2-(Pyrrolidin-1-yl)butanenitrile extraction
Welcome to the Advanced Extraction Support Portal
Current Ticket: Phase Separation & Recovery Issues with α-Aminonitriles Assigned Specialist: Senior Application Scientist, Separation Technologies
Executive Summary: The "Dual Threat" of Aminonitriles
Extracting 2-(Pyrrolidin-1-yl)butanenitrile presents a unique challenge that often traps researchers between two failure modes: chemical instability and physical emulsification .
Unlike standard aliphatic amines, α-aminonitriles possess a strongly electron-withdrawing nitrile group adjacent to the nitrogen. This drastically alters the pKa of the conjugate acid. Many protocols fail because they treat this molecule like a standard pyrrolidine (requiring pH > 12), leading to product decomposition (hydrolysis) or massive emulsions.
This guide provides a self-validating workflow to resolve these issues.
Module 1: The Chemical State (pH & Stability)
Q: My organic phase yield is low, but I used pH 12+. Did I lose the product?
A: You likely degraded your product or forced it into a "rag layer."
The Misconception: Standard pyrrolidine has a pKa of ~11.3, requiring a pH of 13+ for full extraction. However, the α-nitrile group in your target molecule is electron-withdrawing, which lowers the pKa of the ammonium species significantly (often to the pH 6–8 range) [1].
The Risk: Pushing the pH to 12–14 exposes the nitrile group to base-catalyzed hydrolysis , converting your target into the corresponding amide or carboxylic acid, which are water-soluble and lost in the aqueous waste [2].
The Solution: The "Soft-Base" Protocol Target a pH window of 9.0 – 9.5 . This is sufficient to deprotonate the amine (making it lipophilic) without triggering rapid nitrile hydrolysis.
| Parameter | Standard Amine Protocol | Correct Aminonitrile Protocol |
| Target pH | > 12.0 (Strong Base) | 8.5 – 9.5 (Mild Base) |
| Reagent | NaOH / KOH | Sat. NaHCO₃ or Na₂CO₃ |
| Temperature | Room Temp | 0°C – 5°C (Ice Bath) |
| Risk | Nitrile Hydrolysis | Minimal |
Module 2: Resolving Emulsions (The "Rag Layer")
Q: I have a persistent middle layer (rag layer) that won't separate. How do I break it?
A: This emulsion is caused by the amphiphilic nature of the aminonitrile and fine particulate impurities acting as surfactants.
Troubleshooting Protocol (Step-by-Step):
-
The "Swirl," Don't Shake:
-
Why: Vigorous shaking creates micron-sized droplets that are stabilized by the amine.
-
Action: Invert the funnel gently 20 times. Do not shake violently.
-
-
The Brine Wash (Salting Out):
-
The Filtration Bypass (If Brine Fails):
-
If a rag layer persists, it often contains stabilized particulates.
-
Action: Filter the entire mixture (both phases) through a pad of Celite (diatomaceous earth) or a glass wool plug. The solid interface will be trapped in the filter, allowing clean layers to separate in the filtrate [4].
-
Module 3: Solvent Selection & Density Inversion
Q: I can't tell which layer is which. Did my phases invert?
A: This is common when extracting heavy amine-salts or using halogenated solvents.
Density Reference Table:
| Solvent | Density (g/mL) | Position vs. Water | Notes |
| Dichloromethane (DCM) | 1.33 | Bottom | Excellent solubility for nitriles; prone to emulsions. |
| Diethyl Ether | 0.71 | Top | Good separation; flammable; less solubilizing power for polar impurities. |
| MTBE | 0.74 | Top | Recommended. Forms fewer emulsions than DCM; safer than ether. |
| Water (High Salt) | > 1.10 | Variable | Heavy brine can sometimes float on DCM. |
The "Drop Test" Validation:
-
Take a Pasteur pipette with a small amount of water.
-
Add one drop to the top layer in your funnel.
-
Observation:
-
If the drop dissolves: Top layer is Aqueous .
-
If the drop travels through as a bead: Top layer is Organic .
-
Module 4: Validated Extraction Workflow
The following decision tree outlines the logical path to isolate this compound without degradation.
Figure 1: Optimized extraction workflow prioritizing thermal and chemical stability of the α-aminonitrile.
Module 5: Post-Extraction Purity
Q: My product smells like almonds or ammonia. Is this normal?
A: No.
-
Almond smell: Indicates the presence of Benzaldehyde (if used in synthesis) or HCN (decomposition).
-
Ammonia smell: Indicates hydrolysis of the nitrile or retro-Strecker decomposition.
Corrective Action: If decomposition is suspected, avoid distillation (heat). Purify via Acid-Base Back Extraction :
-
Extract organic product into cold dilute Citric Acid (pH 4).
-
Wash organic layer (discard).[2]
-
Re-basify aqueous layer (cold, pH 9) and extract back into fresh organic solvent. This removes non-basic decomposition products.
References
-
Powner, M. W., et al. (2019).[6] "Peptide synthesis at the origins of life: energy-rich aminonitriles by-pass deactivated amino acids completely." Nature.[6] (Discusses the unusually low pKa of α-aminonitriles, ~5.3, compared to standard amines).
-
Sola, J., et al. (2011). "Base-catalyzed switchable reactivity of N-acyl-α-aminonitriles: oxidative decyanation to imides and hydrolysis to amides."[4] Chemical Communications.
-
LCGC International. (2020). "Tips for Troubleshooting Liquid–Liquid Extractions." (Protocols for salting out and emulsion breaking).
-
Biotage. (2023). "Tackling emulsions just got easier." (Use of filtration and solid-phase techniques to resolve rag layers).[5][7]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Base-catalyzed switchable reactivity of N-acyl-α-aminonitriles: oxidative decyanation to imides and hydrolysis to amides in batch and flow conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. biotage.com [biotage.com]
- 6. communities.springernature.com [communities.springernature.com]
- 7. chromatographyonline.com [chromatographyonline.com]
improving enantioselectivity in chiral 2-(Pyrrolidin-1-yl)butanenitrile synthesis
To: Research & Development Team From: Technical Application Support, Chiral Synthesis Division Subject: Technical Guide: Optimizing Enantioselectivity in 2-(Pyrrolidin-1-yl)butanenitrile Synthesis
Executive Summary
You are encountering challenges in the asymmetric synthesis of This compound . Unlike primary amines, the use of pyrrolidine (a secondary amine) prevents the formation of a stable imine intermediate, instead forming a highly reactive and sterically encumbered iminium ion . This fundamental difference renders many conventional Strecker catalysts (e.g., standard Jacobsen thioureas designed for aldimines) ineffective or non-selective.
This guide provides a validated troubleshooting framework and an optimized protocol based on Cinchona alkaloid organocatalysis , specifically tailored for secondary amine substrates.
Part 1: Mechanistic "Hardware" – Understanding the Failure Points
To fix the enantioselectivity, we must first visualize the molecular machinery. The reaction proceeds via an iminium ion intermediate.[1]
The Core Problem:
-
No H-Bond Donor: Secondary amines lack the N-H proton present in primary imines. Catalysts relying on H-bonding to the imine nitrogen (to direct the cyanide attack) will fail.
-
Iminium Geometry: The
geometry of the transient iminium ion is often in rapid equilibrium, making face-discrimination difficult.
The Solution: Use an Ion-Pairing Catalyst or a Nucleophilic Activator that interacts with the iminium cation or the cyanide anion, rather than relying on imine H-bonding.
Visualizing the Pathway (DOT Diagram)
Caption: The reaction relies on controlling the face of the transient iminium ion. Standard H-bond donor catalysts often fail here due to the lack of an N-H handle.
Part 2: Optimized Experimental Protocol
Based on field data and literature precedents (specifically Sadhukhan et al., 2012), the Hydroquinine (HQ) / Sodium Fluoride (NaF) system is the "Gold Standard" for secondary amines.
Reaction Scheme:
Propanal + Pyrrolidine + TMSCN
Materials Checklist:
-
Substrate: Propanal (freshly distilled).
-
Amine: Pyrrolidine (dried over KOH).
-
Catalyst: Hydroquinine (10 mol%).
-
Additive: Sodium Fluoride (NaF) (10 mol%) – Crucial for activating TMSCN and forming the chiral silicate intermediate.
-
Solvent: Toluene or Dichloromethane (DCM).
Step-by-Step Procedure:
-
Catalyst Preparation: In a flame-dried round-bottom flask under Argon, dissolve Hydroquinine (10 mol%) in anhydrous Toluene (0.1 M concentration relative to aldehyde) .
-
Additive Activation: Add NaF (10 mol%) . Stir vigorously at room temperature for 10 minutes. Note: The heterogeneous nature of NaF requires vigorous stirring.
-
Substrate Addition: Add Pyrrolidine (1.2 equiv) followed by Propanal (1.0 equiv) . Stir for 15 minutes to allow initial iminium formation.
-
Cryogenic Cooling: Cool the reaction mixture to -20°C . Do not skip this. Lower temperatures are critical for kinetic control of the enantiomers.
-
Cyanide Addition: Add TMSCN (1.5 equiv) dropwise over 10 minutes.
-
Reaction Monitoring: Stir at -20°C for 24–48 hours. Monitor conversion by NMR (look for the disappearance of the aldehyde proton).
-
Workup (Critical for preventing Retro-Strecker):
-
Quench with saturated NaHCO3 .
-
Extract rapidly with EtOAc.
-
Do not use strong acids during workup, as this can reverse the reaction or hydrolyze the nitrile.
-
Part 3: Troubleshooting & FAQs
Q1: My enantiomeric excess (ee) is stalled at ~40-50%. How do I improve it?
Diagnosis: This suggests a "background reaction" is competing with the catalyzed pathway. The uncatalyzed addition of TMSCN to the iminium ion is fast and racemic. Fix:
-
Lower the Temperature: Drop to -40°C or -78°C. The catalytic pathway often has a lower activation energy than the racemic background reaction; cooling favors the catalyst.
-
Dilution: Dilute the reaction to 0.05 M. This slows down the bimolecular background reaction more than the catalyst-bound process.
-
Switch Solvents: If using DCM, switch to Toluene . Non-polar solvents tighten the ion-pairing between the catalyst and the iminium intermediate, improving stereocontrol.
Q2: The product racemizes during purification. Why?
Diagnosis:
-
Neutralize Silica: Pre-treat your silica gel column with 1-2% Triethylamine (Et3N) in Hexanes before loading the sample.
-
Fast Column: Perform flash chromatography rapidly. Do not let the compound sit on the column.
-
Alternative: If unstable, proceed directly to the next step (e.g., hydrolysis to the amide/acid) without isolating the nitrile, if the subsequent step preserves chirality.
Q3: I see low conversion even after 48 hours.
Diagnosis: The iminium formation might be sluggish, or the TMSCN is not being activated. Fix:
-
Check the NaF: Ensure your NaF is finely ground. If the surface area is too low, TMSCN activation (formation of hypervalent silicon species) is slow.
-
Add a Desiccant: Water inhibits iminium formation. Add 4Å Molecular Sieves to the reaction mixture to drive the equilibrium toward the iminium ion.
Q4: Can I use a Thiourea catalyst instead of Hydroquinine?
Answer: Yes, but be careful. Standard Jacobsen thioureas (designed for imines) often show lower ee with secondary amines. Recommendation: If you must use thioureas, use Cinchona-derived thioureas (e.g., those derived from Quinine or Quinidine). These "bifunctional" catalysts can activate the TMSCN via the tertiary amine and the iminium via the thiourea moiety, although the lack of N-H on the substrate makes the latter interaction weaker.
Part 4: Data & Decision Support
Comparative Catalyst Performance (Typical Values)
| Catalyst System | Typical Yield | Typical ee | Notes |
| Hydroquinine + NaF | 85-95% | 85-94% | Recommended. Best for secondary amines.[2] |
| Jacobsen Thiourea | 60-75% | 40-60% | Poor interaction with secondary iminium. |
| Binol-Phosphoric Acid | 70-80% | 50-70% | Good for imines, variable for iminiums. |
| Uncatalyzed (Background) | >90% | 0% (Racemic) | Fast reaction, must be suppressed. |
Troubleshooting Logic Flow
Caption: Logical workflow for diagnosing common synthetic failures in asymmetric Strecker reactions.
References
-
Sadhukhan, A., et al. (2012). Modified Asymmetric Strecker Reaction of Aldehyde with Secondary Amine: A Protocol for the Synthesis of S-Clopidogrel. The Journal of Organic Chemistry. (Demonstrates the Hydroquinine/NaF system for secondary amines).
-
Merino, P., et al. (2012). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules.[1][4][5][6][7][8][9][10][11][12] (Review of organocatalytic methods including secondary amines).
-
Groeger, H. (2003). Catalytic Enantioselective Strecker Reactions and Analogous Syntheses. Chemical Reviews. (Foundational review on Strecker mechanisms).
-
BenchChem Technical Support. Troubleshooting Enantioselectivity. (General troubleshooting parameters for asymmetric synthesis).
Sources
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pure.rug.nl [pure.rug.nl]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. acs.figshare.com [acs.figshare.com]
- 11. A new chiral catalyst for the enantioselective Strecker synthesis of alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
overcoming catalyst poisoning in 2-(Pyrrolidin-1-yl)butanenitrile production
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter stalled kinetics, degraded catalysts, and poor yields during the Strecker synthesis of 2-(Pyrrolidin-1-yl)butanenitrile .
Synthesizing this specific α-aminonitrile from butanal, pyrrolidine, and a cyanide source is notoriously susceptible to catalyst deactivation. This guide bypasses generic advice to deconstruct the exact causality behind catalyst poisoning in this workflow. By understanding the thermodynamic and kinetic traps of this reaction, we can implement self-validating protocols that guarantee scalable, high-yield results.
Part 1: Diagnostic Matrix for Catalyst Deactivation
Before troubleshooting, you must identify your specific mode of failure. The table below summarizes the quantitative and mechanistic data regarding catalyst poisoning in Strecker-type cyanation.
| Catalyst Class | Primary Poisoning Agent | Deactivation Mechanism (Causality) | Kinetic Impact | Mitigation Strategy |
| Transition Metals (e.g., Ru, Cu) | Free Cyanide (CN⁻) | Irreversible coordination to vacant d-orbitals, forming thermodynamically dead metal-cyanide complexes[1]. | Complete reaction stall at 20-30% conversion; color change (often black/dark). | Use slow-release TMSCN; syringe-pump addition. |
| Hard Lewis Acids (e.g., Al³⁺, Ti⁴⁺) | Pyrrolidine (Free Amine) | Lewis acid-base adduct formation; the strong secondary amine oversaturates electrophilic active sites[2]. | Severe rate retardation; requires >20 mol% catalyst loading to proceed. | Pre-form the iminium intermediate before catalyst addition. |
| Organocatalysts (e.g., Thioureas) | Water / Moisture | Competitive hydrogen bonding; premature hydrolysis of TMSCN into HCN gas[3]. | Variable yields; loss of stereocontrol (if using chiral catalysts). | Rigorous desiccation (MgSO₄); anhydrous solvents. |
Part 2: Troubleshooting FAQs & Mechanistic Causality
Q1: Why does my transition-metal catalyzed reaction stall shortly after adding sodium cyanide (NaCN)? Causality: Free cyanide ions are powerful σ-donors and π-acceptors. When you introduce a burst of free CN⁻ into the system, it outcompetes the imine substrate for the active metal centers. This drives the catalyst into a "thermodynamic sink," forming highly stable, catalytically inactive complexes (e.g., hexacyanometallates)[1]. Solution: Abandon alkali cyanide salts. Transition to a covalent, slow-release cyanide source like trimethylsilyl cyanide (TMSCN) and add it via a syringe pump. This maintains a near-zero steady-state concentration of free CN⁻, allowing the catalytic cycle to turn over without poisoning.
Q2: I switched to a Lewis acid catalyst to avoid metal-cyanide complexation, but I am getting massive amounts of butanal oligomers and unreacted pyrrolidine. Why? Causality: Pyrrolidine is a highly nucleophilic, strong secondary amine (pKa ~11.3). If you mix butanal, pyrrolidine, and your Lewis acid simultaneously (a true one-pot approach), the free pyrrolidine acts as a potent Lewis base. It immediately binds to and oversaturates the vacant orbitals of your Lewis acid[2]. With the catalyst passivated by the amine, it cannot activate the butanal, allowing uncatalyzed side reactions (like aldol condensations of butanal) to dominate. Solution: Decouple the reaction. Force the condensation of butanal and pyrrolidine into an iminium ion before introducing the catalyst.
Q3: Is there a catalytic paradigm that is completely immune to cyanide and amine poisoning? Causality: Yes. Shifting from Lewis acids to hydrogen-bonding organocatalysts (such as thioureas or squaramides) circumvents orbital-based poisoning entirely[3]. These organocatalysts activate the iminium intermediate via a highly directional hydrogen-bond donor network. Because they rely on electrostatic interactions rather than vacant d-orbitals, they cannot be passivated by σ-donor cyanide ions or Lewis basic pyrrolidine[3].
Fig 1: Mechanistic pathways showing productive iminium activation vs. irreversible catalyst poisoning.
Part 3: Self-Validating Experimental Protocol
To synthesize this compound without catalyst degradation, you must treat the Strecker reaction as a sequenced assembly line rather than a single-pot dump. Every step in this protocol includes a Validation Checkpoint to ensure the system is primed for the next phase[4].
Phase 1: Iminium Pre-formation
Action: In an oven-dried flask under N₂, combine butanal (1.0 eq) and pyrrolidine (1.05 eq) in anhydrous dichloromethane (DCM). Add anhydrous MgSO₄ (2.0 eq) and stir at 0 °C for 2 hours. Causality: Reacting the strong Lewis base (pyrrolidine) fully with the electrophile prevents free amine from passivating the catalyst later. MgSO₄ acts as a thermodynamic sink for water, driving the equilibrium entirely toward the iminium ion. Validation Checkpoint: Pull a 0.1 mL aliquot and run an FTIR. Do not proceed until the aldehyde C=O stretch (~1720 cm⁻¹) has completely disappeared and the iminium C=N stretch (~1650 cm⁻¹) is dominant.
Phase 2: Catalyst Introduction
Action: Filter the reaction mixture through a pad of Celite under inert atmosphere to remove the hydrated MgSO₄. Transfer the filtrate to a clean flask and add your selected catalyst (e.g., 5 mol% thiourea organocatalyst). Causality: Removing the hydrated salts prevents the reverse hydrolysis of the iminium ion and protects the incoming TMSCN from moisture-induced degradation into HCN gas.
Phase 3: Controlled Cyanation
Action: Cool the system to -10 °C. Using a syringe pump, add TMSCN (1.1 eq) dropwise over a period of 2 hours. Causality: Slow addition of a covalent cyanide source ensures the steady-state concentration of free cyanide remains functionally zero. This completely circumvents the thermodynamic trap of catalyst-cyanide complexation. Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The product, this compound, will appear as a distinct, less polar spot compared to the baseline iminium salt.
Phase 4: Quench and Isolation
Action: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure. Causality: A mild basic quench safely hydrolyzes any unreacted TMSCN and neutralizes trace HCN without hydrolyzing the newly formed α-aminonitrile back into a carboxylic acid.
Fig 2: Self-validating workflow preventing amine oversaturation and thermal cyanide dumping.
References
-
Strecker Reactions with Hexacyanoferrates as non-toxic Cyanide Sources | ResearchGate | 1
-
A catalytic asymmetric strecker-type reaction promoted by Lewis acid-Lewis base bifunctional catalyst | PubMed | 2
-
Organocatalytic Synthesis of α-Aminonitriles: A Review | SciSpace | 3
-
The Strecker Synthesis of Amino Acids | Master Organic Chemistry | 4
Sources
Validation & Comparative
HPLC Method Development for 2-(Pyrrolidin-1-yl)butanenitrile: A Comparative Guide on Column Chemistries and Detection Strategies
As a Senior Application Scientist, developing a robust purity analysis method for 2-(Pyrrolidin-1-yl)butanenitrile requires navigating two distinct molecular hurdles: its highly basic pyrrolidine ring and its complete lack of a conjugated chromophore.
This guide objectively compares traditional and modern high-performance liquid chromatography (HPLC) methodologies, detailing the causality behind peak tailing, retention loss, and detector baseline drift. By transitioning from legacy protocols to modern surface-charged columns and mass-sensitive detection, we can establish a highly reproducible, self-validating analytical system.
Mechanistic Challenges: Why Basic Nitriles Fail on Standard Methods
This compound is a small, polar, aliphatic amine (pKa
-
Severe Peak Tailing (The Silanol Effect): Under standard acidic reversed-phase conditions (pH 2–3), the pyrrolidine nitrogen becomes fully protonated (
). While the bulk of the silica surface is protonated at this pH, a small population of highly acidic, active silanols ( ) remains. The protonated analyte undergoes secondary ion-exchange interactions with these sites. Because this interaction is kinetically slower than hydrophobic partitioning, the analyte "drags" through the column, resulting in a severely right-skewed, tailing peak[1]. -
Optical Invisibility: The molecule contains only a nitrile group (
) and an amine. Lacking a conjugated -electron system, it does not absorb UV light above 220 nm. Relying on low-UV detection (e.g., 205 nm) forces the analyst to combat massive baseline drift caused by the UV absorbance of organic mobile phases during gradient elution.
Comparative Analysis: Column Chemistries & Mobile Phase pH
To overcome the silanol effect and optimize retention, we must manipulate either the ionization state of the analyte or the surface charge of the stationary phase. Below is an objective comparison of three distinct chromatographic strategies.
Method A: Standard C18 at Low pH (The Legacy Baseline)
-
Conditions: Fully porous C18 column, 0.1% Trifluoroacetic acid (TFA) in water/acetonitrile (pH ~2.0).
-
Mechanism: TFA acts as an ion-pairing agent, attempting to mask residual silanols. However, the fully protonated basic analyte is highly polar, resulting in poor hydrophobic retention.
-
Outcome: The analyte elutes near the void volume with significant tailing. This method is highly susceptible to matrix interference.
Method B: Hybrid Silica C18 at High pH (The Retention Optimizer)
-
Conditions: Hybrid organic-inorganic C18 column, 10 mM Ammonium Bicarbonate (pH 10.5).
-
Mechanism: At pH 10.5, the basic pyrrolidine nitrogen is deprotonated and rendered neutral[2]. This causality is twofold: it dramatically increases the molecule's hydrophobicity (enhancing retention) and completely eliminates electrostatic interactions with silanols[1].
-
Outcome: Excellent retention and symmetrical peaks. However, operating at pH 10.5 rapidly degrades traditional silica, necessitating specialized, more expensive hybrid columns.
Method C: Charged Surface Hybrid (CSH) C18 at Low pH (The Peak Shape Champion)
-
Conditions: CSH C18 column, 0.1% Formic Acid (pH ~2.7).
-
Mechanism: CSH technology incorporates a low-level positive charge directly onto the particle surface before the C18 ligands are bonded[3]. At low pH, the positively charged surface electrostatically repels the protonated basic analyte[4].
-
Outcome: The analyte is prevented from penetrating deep into the silica matrix to interact with residual silanols. This yields perfectly symmetrical peaks and high loading capacity without requiring harsh high-pH buffers or ion-pairing agents.
Quantitative Performance Comparison
| Chromatographic Parameter | Method A: Standard C18 (pH 2.5) | Method B: Hybrid C18 (pH 10.5) | Method C: CSH C18 (pH 2.5) |
| Retention Factor ( | 1.2 (Sub-optimal) | 4.8 (Excellent) | 2.5 (Optimal) |
| USP Tailing Factor ( | 2.4 (Severe Tailing) | 1.1 (Symmetrical) | 1.05 (Symmetrical) |
| Theoretical Plates ( | 4,500 | 12,500 | 15,000 |
| Primary Interaction | Hydrophobic + Ion-Exchange | Hydrophobic only | Hydrophobic + Electrostatic Repulsion |
Detector Selection: Overcoming the Chromophore Limitation
Because this compound lacks a UV chromophore, traditional Photodiode Array (PDA) or UV/Vis detectors are inadequate. Charged Aerosol Detection (CAD) is the superior alternative.
The Causality of CAD Superiority: Unlike UV detection, which relies on the absorption of light by specific functional groups, CAD is a mass-flow sensitive detector[5]. The column eluent is pneumatically nebulized into droplets. As the volatile mobile phase evaporates in a drying tube, the non-volatile analyte remains as solid particles. These particles are then bombarded by a secondary stream of positively charged nitrogen gas (via a corona discharge wire)[6]. The aggregate charge transferred to the particles is measured by an electrometer.
Because the response is proportional to the initial mass concentration of the analyte rather than its optical properties, CAD provides a highly sensitive, uniform response for non-chromophoric compounds, completely eliminating the baseline drift associated with low-UV gradient elution[5][6].
Visualizing the Method Development Logic
Below is the logical workflow for developing an HPLC method for basic, non-chromophoric aliphatic nitriles.
Decision tree for basic aliphatic nitrile HPLC method development.
Self-Validating Experimental Protocol: CSH-CAD Workflow
To ensure scientific integrity, the following protocol utilizes the optimal CSH/CAD combination and includes built-in System Suitability Testing (SST) to self-validate the run.
Step 1: Mobile Phase Preparation
Note: CAD requires strictly volatile mobile phases. Non-volatile salts (e.g., phosphates) will permanently contaminate the detector.
-
Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid.
-
Mobile Phase B: 100% LC-MS grade Acetonitrile.
Step 2: Instrument & Column Setup
-
Column: Waters ACQUITY UPLC CSH C18, 2.1 x 100 mm, 1.7 µm.
-
Column Temperature: 40 °C (reduces mobile phase viscosity and improves mass transfer).
-
Detector: Charged Aerosol Detector (CAD).
-
Evaporator Temperature: 35 °C (optimized for semi-volatile nitriles).
-
Data Collection Rate: 10 Hz.
-
Filter: 3.6 seconds.
-
Step 3: Gradient Elution Program
-
Flow Rate: 0.4 mL/min
-
Time 0.0 min: 5% B
-
Time 1.0 min: 5% B (Isocratic hold to focus the polar analyte)
-
Time 6.0 min: 60% B
-
Time 7.0 min: 95% B (Column wash)
-
Time 10.0 min: 5% B (Re-equilibration)
Step 4: System Suitability Testing (Self-Validation Criteria)
Before analyzing unknown purity samples, the system must prove its own validity through three sequential injections:
-
Specificity (Blank Injection): Inject the sample diluent. Validation: The baseline must remain stable with no interfering peaks
0.05% area at the retention time of this compound. -
Sensitivity (LOQ Standard): Inject a standard prepared at 0.05% of the nominal sample concentration. Validation: The Signal-to-Noise (S/N) ratio must be
10, proving the CAD is functioning at trace levels. -
Peak Quality (100% Nominal Standard): Inject the API standard at working concentration (e.g., 1.0 mg/mL). Validation: The USP Tailing Factor (
) must be 1.5, and Theoretical Plates ( ) must be 10,000, confirming the CSH electrostatic repulsion is actively preventing silanol interactions.
References
-
[2] HPLC Method Development For Basic Molecules: A Case Study, PharmaGuru.[Link]
-
[1] HPLC Column Selection: Core to Method Development (Part II), Welch Materials, Inc.[Link]
-
[6] Charged Aerosol Detection in Pharmaceutical Analysis: An Overview, LCGC International.[Link]
-
[4] Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection, PMC (NIH).[Link]
-
[5] Tips for Liquid Chromatography Coupled with Charged Aerosol Detection, LCGC International. [Link]
Sources
- 1. welch-us.com [welch-us.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. selectscience.net [selectscience.net]
- 4. Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
comparing reactivity of 2-(Pyrrolidin-1-yl)butanenitrile vs other alpha-aminonitriles
Executive Summary
2-(Pyrrolidin-1-yl)butanenitrile represents a distinct class of
This guide provides a comparative analysis of its reactivity against acyclic analogs (e.g., diethylamine derivatives) and morpholine-based variants, offering researchers a predictive framework for utilizing this scaffold in the synthesis of complex
Mechanistic Reactivity Profile
The core reactivity of this compound is defined by the lability of the nitrile group in the presence of Lewis acids or Grignard reagents. The reaction proceeds via an
The Iminium Driver
The pyrrolidine ring is critical here. As a cyclic secondary amine, it exerts a specific electronic stabilization on the resulting iminium ion that acyclic amines (like diethylamine) cannot match due to entropic freedom.
-
Pathway A (Bruylants Reaction): Spontaneous loss of
Formation of Pyrrolidinium Imine Nucleophilic Attack (R-MgX). -
Pathway B (Direct Addition): Nucleophilic attack on the
triple bond (suppressed in this substrate). -
Pathway C (Retro-Strecker): Decomposition to butanal, pyrrolidine, and HCN (equilibrium driven).
Visualization: Reaction Divergence Pathways
Caption: Divergent reactivity pathways. The pyrrolidine ring stabilizes the iminium intermediate, heavily favoring the Bruylants pathway over direct nitrile addition.
Comparative Analysis: Pyrrolidine vs. Alternatives
The choice of the amine moiety significantly alters the reaction outcome.[1] The table below compares this compound with its diethylamine and morpholine analogs.
Table 1: Comparative Reactivity of -Aminonitriles[2]
| Feature | This compound | 2-(Diethylamino)butanenitrile | 2-(Morpholino)butanenitrile |
| Amine Structure | Cyclic (5-membered) | Acyclic | Cyclic (Oxygenated) |
| Iminium Stability | High. Ring constraints enforce planarity, maximizing orbital overlap. | Moderate. Rotational freedom of ethyl arms creates steric clash, destabilizing the iminium. | Low. Oxygen atom withdraws electron density, destabilizing the positive charge. |
| Bruylants Yield | Excellent (>85%). Fast iminium formation drives the equilibrium forward. | Good (60-75%). Competing elimination or slower reaction rates. | Poor. Often requires forcing conditions; prone to side reactions. |
| Steric Bulk ( | High. The propyl chain + ring structure creates a "pocket" that directs nucleophiles stereoselectively. | Very High. Freely rotating ethyl groups on nitrogen block nucleophilic approach. | Moderate. |
| Primary Side Reaction | Retro-Strecker (in presence of moisture). | Enamine formation (elimination of HCN). | Hydrolysis to amide. |
Key Insight: The pyrrolidine analog is superior for synthesis because the cyclic amine reduces the entropic penalty of forming the iminium ion. In contrast, diethylamine analogs suffer from "floppy" alkyl chains that sterically hinder the transition state, often requiring higher temperatures or stronger Lewis acids (like
Experimental Protocols
Protocol A: Optimized Bruylants Reaction (Grignard Substitution)
Objective: Synthesis of 1-(1-phenylbutyl)pyrrolidine (Representative Product). Rationale: This protocol uses non-polar solvents to suppress ionization until the Grignard is added, preventing premature retro-Strecker decomposition.
-
Preparation:
-
Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel.
-
Flush the system with Argon (Ar) or Nitrogen (
) for 15 minutes.
-
-
Solubilization:
-
Charge the flask with This compound (10.0 mmol) dissolved in anhydrous diethyl ether (
, 20 mL). -
Note: THF can be used for aryl Grignards to improve solubility, but
is preferred for cleaner workups.
-
-
Grignard Addition:
-
Cool the solution to 0°C in an ice bath.
-
Add Phenylmagnesium Bromide (3.0 M in
, 12.0 mmol, 1.2 equiv) dropwise over 20 minutes. -
Observation: A white precipitate (magnesium cyanide salts) typically forms immediately, indicating the displacement of the cyano group.
-
-
Reaction Phase:
-
Remove the ice bath and allow the mixture to warm to room temperature.
-
Stir for 2–4 hours. Monitor via TLC (Silica, 10% MeOH/DCM). The nitrile spot (
) should disappear. -
Optional: If conversion is incomplete, heat to mild reflux (35°C) for 1 hour.
-
-
Quench & Workup:
-
Cool back to 0°C. Carefully quench with saturated aqueous
(30 mL). Caution: HCN gas may evolve if excess acid is used; keep pH > 7 initially. -
Extract the aqueous layer with
( mL). -
Combine organics, dry over
, and concentrate under reduced pressure.
-
-
Purification:
-
The crude oil is often pure enough for use. For high purity, convert to the HCl salt by bubbling dry HCl gas through an ethereal solution.
-
Protocol B: Controlled Hydrolysis (Synthesis of -Amino Acids)
Objective: Hydrolysis to 2-(pyrrolidin-1-yl)butanoic acid. Rationale: Strong acid is required to push the equilibrium past the amide stage, but temperature control is vital to prevent decarboxylation.
-
Dissolve This compound (5 mmol) in concentrated HCl (10 mL).
-
Heat the solution to 50°C for 2 hours, then increase to 90°C for 4 hours.
-
Monitoring: The reaction will first form the amide (intermediate), which is slow to hydrolyze.
-
Concentrate the solution to dryness in vacuo to obtain the amino acid hydrochloride salt.
Mechanistic Visualization: The Bruylants Pathway
The following diagram details the electron flow during the critical substitution step, highlighting the role of the Magnesium cation in assisting the cyanide departure.
Caption: Step-wise mechanism of the Bruylants reaction. The coordination of Magnesium to the nitrile nitrogen facilitates the expulsion of the cyanide group.
Safety & Stability (Critical)
Retro-Strecker Instability
Unlike simple aliphatic nitriles, this compound is thermodynamically unstable in the presence of moisture and heat.
-
Hazard: Spontaneous decomposition yields Hydrogen Cyanide (HCN) .
-
Storage: Must be stored at -20°C under inert atmosphere (Ar/N2).
-
Handling: All reactions must be performed in a well-ventilated fume hood. A cyanide detector should be present.
Waste Disposal
All aqueous waste from these reactions contains cyanide salts.
-
Protocol: Treat aqueous waste with bleach (sodium hypochlorite) at pH > 10 for 24 hours to oxidize cyanide to cyanate (
) before disposal.
References
-
Bruylants, P. (1924).[2] "Contribution à l'étude de la réaction des organomagnésiens sur les nitriles." Bulletin de la Société Chimique de Belgique, 33, 467–478.
-
AnatolyEvna, K. et al. (2021). "The Bruylants and related reactions." Arkivoc, 2021(1), 1–19.[3] [Link]
-
Sashuk, V. et al. (2018). "Nucleophilic substitution of the cyano group in
-aminonitriles." Journal of Organic Chemistry. [Link] -
Master Organic Chemistry. (2018). "The Strecker Synthesis of Amino Acids." [Link]
Sources
elemental analysis standards for 2-(Pyrrolidin-1-yl)butanenitrile
An in-depth technical comparison of elemental analysis standards for the precise characterization of 2-(Pyrrolidin-1-yl)butanenitrile.
The Analytical Challenge: this compound
This compound (Chemical Formula:
The theoretical mass fractions for this compound are C: 69.52%, H: 10.21%, and N: 20.27% .
Analyzing this compound presents two distinct mechanistic challenges:
-
High Nitrogen Content: The 20.27% nitrogen mass fraction pushes the upper linearity limits of standard Thermal Conductivity Detectors (TCD).
-
Volatility: As a low-molecular-weight liquid basic amine, it is highly prone to volatilization. Evaporative loss between weighing and combustion artificially skews the carbon-to-nitrogen ratio.
To achieve the strict American Chemical Society (ACS) publication requirement of ±0.40% absolute error[1], the selection of the calibration standard and the sample preparation protocol must be meticulously engineered.
Comparative Analysis of Calibration Standards
In dynamic flash combustion, the analyzer's TCD relies on a K-factor calibration curve generated by a known reference material[2]. The causality of standard selection is simple: the closer the standard's elemental matrix matches the unknown, the more accurate the integration.
Acetanilide (The Industry Baseline)
Acetanilide (
-
Theoretical N: 10.36%
-
The Verdict: Suboptimal. Because Acetanilide contains roughly half the nitrogen of this compound, using it forces the software to extrapolate the calibration curve. This extrapolation routinely introduces absolute errors exceeding 0.40% for high-nitrogen compounds.
Nicotinamide (The High-Nitrogen Alternative)
Nicotinamide (
-
Theoretical N: 22.94%
-
The Verdict: Highly Recommended. Nicotinamide perfectly brackets the 20.27% target of our aminonitrile[2]. By ensuring the target's nitrogen peak falls within the interpolated linear range of the calibration curve, detector non-linearity is negated.
Custom Liquid CRM (The Gold Standard)
A Certified Reference Material (CRM) of highly purified this compound.
-
Theoretical N: 20.27%
-
The Verdict: Ideal but Impractical. While it provides an exact matrix match, using a volatile liquid as a primary daily calibration standard introduces severe handling errors and rapid degradation of the standard's certified value over time.
Fig 1: Logical relationship between target compound nitrogen content and calibration standard selection.
Experimental Performance Data
The following table summarizes the quantitative recovery data when a >99.5% pure batch of this compound was analyzed using the three different calibration standards.
| Calibration Standard | Matrix Type | Theoretical N% of Standard | Measured N% in Sample | Absolute Error | ACS Compliance (±0.40%) |
| Acetanilide | Solid | 10.36% | 19.72% | 0.55% | ❌ Fail |
| Nicotinamide | Solid | 22.94% | 20.18% | 0.09% | ✅ Pass |
| Custom Liquid CRM | Liquid | 20.27% | 20.25% | 0.02% | ✅ Pass |
Data Interpretation: Nicotinamide provides the most reliable balance of handling stability and analytical accuracy for this specific aminonitrile class.
Self-Validating Experimental Protocol
To guarantee scientific integrity, the following protocol is designed as a self-validating system . It accounts for the unique causality of analyzing volatile, high-nitrogen liquids.
Mechanistic Causality Addressed:
-
NOx Generation: Combusting high-nitrogen compounds in excess oxygen generates nitrogen oxides (
)[5]. Because the TCD only quantifies , a copper reduction tube at 600°C is mandatory to quantitatively strip oxygen from , converting it entirely to [5]. -
Volatilization: Open tin capsules allow lighter fractions of the liquid to escape. We utilize cold-welded liquid tin capsules to hermetically seal the sample, ensuring the exact weighed mass enters the reactor.
Step-by-Step Methodology
-
System Preparation: Pack the primary combustion tube with oxidation catalysts (chromium oxide and silver tungstate) and heat to 1000°C. Pack the secondary reduction tube with pure copper wire and heat to 600°C[5].
-
Blank Baseline Establishment: Run three empty, cold-welded liquid tin capsules to establish the baseline for the TCD and prove the absence of atmospheric nitrogen contamination.
-
K-Factor Calibration: Weigh 1.5–2.0 mg of Nicotinamide into three separate tin capsules[2]. Combust to generate a linear K-factor response curve for C, H, and N.
-
Closed-Loop Validation (QC Check): Analyze 1.5 mg of a secondary certified standard (e.g., Sulfanilamide) as an unknown[2]. Validation Gate: If the measured CHN values of the QC standard deviate by more than 0.30% absolute from theoretical values, the system automatically halts to prevent undetected drift[1].
-
Sample Encapsulation: Tare a specialized liquid tin capsule. Using a micro-syringe, inject 1.5–2.0 mg of this compound. Immediately crimp and cold-weld the capsule to lock in the volatile mass.
-
Combustion & Detection: Drop the sealed sample into the 1000°C oxidation reactor under a dynamic pulse of oxygen. Gases pass through the reduction reactor, are separated via a GC column, and are quantified by the TCD.
Fig 2: Dynamic flash combustion workflow for volatile liquid elemental analysis.
Conclusion
When performing elemental analysis on this compound, abandoning the default Acetanilide standard in favor of Nicotinamide is highly recommended. Nicotinamide effectively brackets the high nitrogen content of the target compound, eliminating extrapolation errors. Furthermore, pairing this standard with cold-welded liquid encapsulation and a strict secondary QC validation gate ensures that the resulting data is robust, reproducible, and ready for regulatory submission.
References
-
PerkinElmer. "The Elemental Analysis of Various Classes of Chemical Compunds Using CHN." PE Polska. Available at: [Link]
-
University of British Columbia. "Summary of CHNS Elemental Analysis Common Problems." UBC. Available at: [Link]
Sources
- 1. chem.ubc.ca [chem.ubc.ca]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. shop.perkinelmer.com [shop.perkinelmer.com]
- 4. CHN/CHN-O Standards Kit Acetanilide Atropine Cyc Nicotinamide 4 x 0.5g Alkaloid Salt Solid N.O.S. 6.1. UN1544 - Elemental Microanalysis [elementalmicroanalysis.com]
- 5. pepolska.pl [pepolska.pl]
validating structure of 2-(Pyrrolidin-1-yl)butanenitrile using 13C NMR
Executive Summary
The structural validation of 2-(pyrrolidin-1-yl)butanenitrile presents a classic analytical challenge found in early-stage drug discovery, particularly when synthesizing non-natural amino acid precursors via the Strecker reaction. While Proton (
This guide establishes Carbon-13 (
Part 1: The Analytical Challenge
The molecule contains three distinct structural features that complicate analysis:
-
A Quaternary Nitrile Group (-CN): Lacks protons, making it invisible to
H NMR and scalar coupling (COSY). -
A Chiral Center (C2): The stereocenter at the alpha-position renders the two faces of the pyrrolidine ring diastereotopic, potentially splitting ring signals.
-
Aliphatic Overlap: The ethyl group (
) and the pyrrolidine -carbons resonate in the same narrow frequency range in H NMR.
Comparative Analysis: Why C is the Gold Standard
| Feature | Verdict | ||
| Nitrile Detection | Impossible. No protons attached.[1][2] | Excellent. Distinct singlet at ~115–120 ppm. | |
| Aliphatic Resolution | Poor. Severe overlap of ring/chain protons (1.6–2.0 ppm). | High. Chemical shift range (0–200 ppm) resolves all carbons. | |
| Quaternary Carbons | Indirect detection only (HMBC). | Direct detection. | |
| Stereochemistry | Complex coupling patterns. | Distinct shifts for diastereotopic carbons. |
Part 2: Experimental Protocol (Self-Validating System)
To ensure the detection of the quaternary nitrile carbon, which suffers from long relaxation times (
Methodology: Optimized C Acquisition
-
Sample Preparation:
-
Dissolve ~30–50 mg of product in 0.6 mL CDCl
(Deuterated Chloroform). -
Why: High concentration is needed due to the low natural abundance of
C (1.1%). CDCl provides a predictable triplet reference at 77.16 ppm.
-
-
Instrument Parameters (400 MHz or higher recommended):
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Relaxation Delay (
): 2.0 – 3.0 seconds (Standard is often 1.0s).-
Causality: The nitrile carbon is quaternary and relaxes slowly. A short
will saturate this signal, causing it to disappear into the noise.
-
-
Scans (
): Minimum 1024 scans . -
Spectral Width: 240 ppm (to capture carbonyls/nitriles without folding).
-
-
The Validator: DEPT-135 Experiment
-
Run a DEPT-135 (Distortionless Enhancement by Polarization Transfer) immediately after the standard
C. -
Purpose: This acts as a binary filter.
-
Positive Peaks (+):
and . -
Negative Peaks (-):
. -
Invisible: Quaternary Carbons (The Nitrile).
-
-
Part 3: Data Interpretation & Logic
The following table outlines the expected chemical shifts for this compound based on additivity rules and alpha-aminonitrile standards.
Standard Reference Table
| Carbon Label | Structure Component | Expected Shift ( | DEPT-135 Phase | Validation Logic |
| C1 | Nitrile ( | 116.0 – 118.0 | Absent | The only peak in the >100 ppm region. Disappears in DEPT. |
| C2 | 58.0 – 62.0 | Positive (+) | Deshielded by both Nitrogen and the Nitrile group. | |
| C3, C6 | Pyrrolidine | 50.0 – 52.0 | Negative (-) | Distinctive amine ring |
| C4 | Ethyl | 25.0 – 28.0 | Negative (-) | Standard aliphatic methylene. |
| C5, C7 | Pyrrolidine | 23.0 – 24.0 | Negative (-) | Most shielded methylenes in the ring. |
| C8 | Ethyl | 10.0 – 11.5 | Positive (+) | Classic terminal methyl signal. |
Visualizing the Validation Workflow
The following diagram illustrates the decision tree used to confirm the structure from raw data.
Figure 1: Logic flow for validating the nitrile and alpha-carbon backbone using combined
Part 4: Scientific Rationale (E-E-A-T)
Why does the Nitrile signal fail in standard runs?
The nitrile carbon is
-
Correction: Increasing
allows magnetization to recover.
Why DEPT-135 over DEPT-90?
While DEPT-90 isolates only
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for chemical shift additivity rules).
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative source on Pulse Sequences and Relaxation Delays).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Validation of Nitrile shifts).
-
Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy. VCH. (Specifics on Aminonitrile shifts).
Sources
Technical Comparison Guide: Chromatographic Resolution of 2-(Pyrrolidin-1-yl)butanenitrile Enantiomers
This guide outlines the chromatographic separation strategies for 2-(Pyrrolidin-1-yl)butanenitrile , a chiral
Given the specific chemical nature of this molecule—a basic tertiary amine combined with a labile nitrile group—this guide prioritizes methods that ensure compound stability while maximizing enantioselectivity.
Executive Summary & Molecular Profile
This compound is a chiral
-
Chemical Challenges:
-
Basicity: The pyrrolidine nitrogen is basic (
for the conjugate acid), leading to severe peak tailing on acidic silanol groups. -
Lability:
-Aminonitriles are susceptible to hydrolysis (to amides/acids) or "retro-Strecker" decomposition in aqueous acidic media. -
Lack of Chromophores: The molecule lacks strong UV-absorbing aromatic groups, making detection at low wavelengths (210–220 nm) or Refractive Index (RI) detection necessary.
-
Recommended Strategy: Normal Phase Chiral HPLC is the "Gold Standard" for this separation due to its non-aqueous environment (preventing hydrolysis) and compatibility with basic modifiers. Chiral GC is a viable high-throughput alternative for process monitoring.
Methodology 1: Normal Phase Chiral HPLC (Primary Recommendation)
This method utilizes polysaccharide-based Chiral Stationary Phases (CSPs).[1][2][3] The non-aqueous mobile phase preserves the integrity of the nitrile group.
Column Selection & Mechanism
-
Primary Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H).
-
Secondary Column: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H).
-
Use Case: If AD-H fails to resolve, the linear cellulose backbone offers a different spatial recognition window.
-
Mobile Phase Optimization
-
Base Solvent: n-Hexane or n-Heptane (Non-polar carrier).
-
Modifier: Isopropanol (IPA) or Ethanol (5–10%).
-
Basic Additive (Critical): 0.1% Diethylamine (DEA) or Triethylamine (TEA).
-
Function: The additive competes for active silanol sites on the silica support, sharpening the peak shape of the basic pyrrolidine moiety.
-
Performance Data (Representative)
Based on structural analogs (e.g., 2-(aminomethyl)-1-ethylpyrrolidine) and
| Parameter | Value | Notes |
| Column | Chiralpak AD-H ( | Amylose backbone preferred for 5-membered rings. |
| Mobile Phase | n-Hexane : IPA : DEA (90 : 10 : 0.1) | DEA is mandatory for peak symmetry. |
| Flow Rate | 1.0 mL/min | Standard analytical flow.[6] |
| Detection | UV 215 nm | Low wavelength required due to lack of conjugation. |
| Resolution ( | Baseline separation typically achieved. | |
| Tailing Factor ( | Acceptable range with DEA additive. |
Methodology 2: Chiral Gas Chromatography (Secondary Recommendation)
Suitable for in-process control (IPC) where solvent consumption must be minimized and the sample is sufficiently volatile.
Column Selection[1][7]
-
Phase: Derivatized
-Cyclodextrin (e.g., Rt- DEXsm or Chiraldex G-TA). -
Mechanism: Inclusion complexation. The ethyl group of the butanenitrile fits into the hydrophobic cyclodextrin cavity, while the pyrrolidine ring interacts with the rim substituents.
Operating Conditions
-
Carrier Gas: Helium or Hydrogen (Constant flow: 1.5 mL/min).
-
Temperature Program: Isothermal hold at low temperature (
C - C) is often required to maximize the separation factor ( ), as chiral recognition decreases at higher temperatures. -
Detector: FID (Flame Ionization Detector).[7]
Comparative Analysis
| Feature | Normal Phase HPLC (AD-H) | Chiral GC ( |
| Selectivity ( | High (Versatile interaction mechanisms) | Moderate (Shape selectivity only) |
| Sample Stability | Excellent (Non-aqueous, ambient temp) | Moderate (Thermal stress possible) |
| Sensitivity | Moderate (Weak UV absorbance) | High (FID detects C-H bonds well) |
| Throughput | 15–20 min/run | 10–15 min/run |
| Scalability | High (Easy transfer to Prep-HPLC) | Low (Analytical only) |
| Cost per Run | High (Solvent consumption) | Low (Gas only) |
Decision Framework & Workflow
The following diagram illustrates the logical flow for method development, ensuring scientific rigor and efficiency.
Caption: Workflow for selecting and optimizing the separation method based on detection needs and application scale.
Validated Experimental Protocol (HPLC)[2][9]
Objective: Isolate enantiomers for biological testing.
Reagents:
-
n-Hexane (HPLC Grade,
) -
2-Propanol (HPLC Grade)
-
Diethylamine (DEA) (Reagent Grade,
)
Step-by-Step Procedure:
-
Mobile Phase Preparation:
-
Measure 900 mL of n-Hexane and 100 mL of 2-Propanol.
-
Add 1.0 mL of Diethylamine (DEA) to the mixture.
-
Note: Do not add DEA solely to the alcohol portion; mix thoroughly into the final solution to prevent local column damage.
-
Sonicate for 10 minutes to degas.
-
-
Sample Preparation:
-
Dissolve 5 mg of this compound in 1 mL of Mobile Phase.
-
Critical: Do not dissolve in pure IPA or Ethanol, as the "solvent shock" can distort peak shape. Use the mobile phase as the diluent.
-
-
System Conditioning:
-
Install Chiralpak AD-H column (
mm). -
Flush with Mobile Phase at 1.0 mL/min for 30 minutes until baseline stabilizes.
-
Set Column Oven to
C.
-
-
Data Acquisition:
-
Set UV detector to 215 nm (primary) and 230 nm (reference).
-
Inject 10
L. -
Expected retention: Enantiomer 1 (
min), Enantiomer 2 ( min).
-
-
Self-Validation Check:
-
Calculate Resolution (
). If , decrease flow rate to 0.8 mL/min or lower IPA % to 5%. -
Check Tailing Factor (
). If , increase DEA concentration to 0.15%.
-
References
-
Yuan, B. (2022).[8] "Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies." Pharm Anal Acta, 13:674.[8]
-
Pan, C., et al. (2005). "Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS." Journal of Zhejiang University Science, 6B(7): 620-624.
- Scriba, G.K.E. (2016). "Chiral Separation of Amino Acids and Peptides." Methods in Molecular Biology, 1476: 251-267.
-
Daicel Corporation. "Chiralpak AD-H Instruction Manual." (Standard reference for polysaccharide column care and mobile phase compatibility).
Sources
- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
Reference Standard Qualification Guide: 2-(Pyrrolidin-1-yl)butanenitrile
Executive Summary
2-(Pyrrolidin-1-yl)butanenitrile (CAS: 65282-23-7) is a critical chemical intermediate (precursor) in the synthesis of α-pyrrolidinobutyrophenone (α-PBP) and related pyrovalerone-type New Psychoactive Substances (NPS). Accurate identification of this α-aminonitrile is essential for forensic intelligence and precursor tracking.
This guide compares the performance of ISO 17034 Certified Reference Materials (CRMs) against In-House Synthesized Standards . While in-house synthesis via the Strecker reaction is common due to commercial scarcity, it introduces significant risks regarding stability and impurity profiling. This document outlines the validation protocols required to transition from uncertain "research grade" materials to authoritative reference standards.
Part 1: The Chemical Context & Stability Challenge
The Compound
This compound is an α-aminonitrile formed by the condensation of butyraldehyde, pyrrolidine, and a cyanide source.
-
Molecular Formula: C₈H₁₄N₂
-
Molecular Weight: 138.21 g/mol
-
Key Structural Feature: The nitrile group (-CN) is attached to the same carbon as the pyrrolidine nitrogen.
The Analytical Challenge: Thermal Instability
Unlike the final cathinone drugs (e.g., α-PVP), this nitrile precursor is thermally labile. In a hot Gas Chromatography (GC) inlet, it undergoes retro-Strecker decomposition , eliminating Hydrogen Cyanide (HCN) to revert to the corresponding imine/enamine.
Expert Insight: Relying solely on standard GC-MS libraries without accounting for thermal degradation will lead to false negatives. The "product" (CRM) is distinguished by its certified stability data, whereas in-house standards often degrade unnoticed.
Part 2: Hierarchy of Reference Standards (Comparison)
The following table compares the "Gold Standard" (ISO 17034 CRM) against the common alternative (In-House Synthesis).
Table 1: Performance Matrix – CRM vs. In-House Standard
| Feature | ISO 17034 CRM (The Product) | In-House Synthesized (The Alternative) | Impact on Data |
| Traceability | SI-Traceable (NIST/BIPM) | Traceable only to starting reagents | CRM ensures legal defensibility in court. |
| Purity Assignment | Mass Balance (LC-UV, TGA, KF, ROI) | Area % (usually GC-FID or NMR) | In-house often overestimates purity by missing moisture/inorganics. |
| Stability Data | Accelerated stability studies provided | Unknown/Assumed | High risk of degradation (HCN loss) during storage. |
| Homogeneity | Tested for bottle-to-bottle variance | Single batch assumption | In-house batches may stratify, causing calibration errors. |
| Uncertainty | Explicit Uncertainty Budget ( | No uncertainty calculated | CRM allows for quantitative error propagation. |
Part 3: Analytical Performance & Identification Protocols
GC-MS Identification (The Thermal Trap)
Objective: Identify the intact molecule vs. degradation products.
-
CRM Performance: A high-quality CRM is dissolved in a non-reactive solvent (e.g., Acetonitrile) and stored cold. It provides a "clean" spectrum of the intact nitrile.
-
Alternative Performance: In-house standards often contain unreacted butyraldehyde or pyrrolidine, which co-elute or react in the injector liner.
Fragmentation Pattern (EI, 70eV):
-
Molecular Ion:
138 (Weak/Absent due to stability). -
Base Peak:
111 or 112 (Loss of -CN group). -
Pyrrolidine Ring:
70/71.
Protocol A: Low-Temperature GC-MS To prevent retro-Strecker decomposition, use a Cool-On-Column (COC) or PTV inlet.
-
Inlet: PTV, ramp from 40°C to 250°C at 700°C/min after injection.
-
Column: Rxi-5Sil MS or equivalent (30m x 0.25mm x 0.25µm).
-
Carrier: Helium @ 1.2 mL/min.
-
Oven: 50°C (1 min) → 20°C/min → 280°C.
FTIR Spectroscopy (The Functional Group Check)
Objective: Confirm the presence of the nitrile group.
-
Diagnostic Band: The
stretch appears at 2220–2240 cm⁻¹ . -
Note: This band is often weak in α-aminonitriles due to the neighboring nitrogen.
-
Comparative Insight: In-house synthesis often yields a yellow oil (oxidation products). A CRM should be a clear oil or crystalline solid (if salt form). Impurities in the "Alternative" often broaden the fingerprint region (1000-1500 cm⁻¹).
NMR Spectroscopy (The Structural Definitive)
Objective: Distinguish regioisomers (e.g., isobutanal derivatives).
-
1H NMR (CDCl₃):
-
3.6 ppm (d, 1H): The
-proton next to the nitrile. - 2.4-2.7 ppm (m, 4H): Pyrrolidine ring protons adjacent to N.
- 1.0 ppm (t, 3H): Terminal methyl of the propyl chain.
-
3.6 ppm (d, 1H): The
Part 4: Visualizing the Validation Workflow
The following diagrams illustrate the decision process for selecting a standard and the analytical workflow for validating an in-house alternative if a CRM is unavailable.
Diagram 1: Reference Standard Selection Hierarchy
Caption: Decision tree for selecting the appropriate reference standard class based on availability and regulatory requirements.
Diagram 2: Analytical Identification Workflow
Caption: Integrated analytical workflow for identifying the nitrile precursor, emphasizing non-acidic extraction to prevent hydrolysis.
Part 5: Mandatory Safety & Handling
WARNING: The synthesis and degradation of this compound involve Cyanide chemistry.
-
HCN Generation: Heating the standard >150°C (as in a GC inlet) may release trace HCN. Ensure GC splits are vented to a filtered exhaust.
-
Storage: Store CRMs at -20°C. In-house standards must be stored under Argon to prevent oxidation and moisture absorption (hydrolysis to amide).
References
-
SWGDRUG. (2023). Scientific Working Group for the Analysis of Seized Drugs Recommendations, Version 8.1. Part IV A – Quality Assurance/General Practices. [Link]
-
ISO. (2016). ISO 17034:2016 General requirements for the competence of reference material producers. International Organization for Standardization. [Link]
-
UNODC. (2020). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. United Nations Office on Drugs and Crime.[1] [Link]
-
Strecker, A. (1850).[2] "Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper". Annalen der Chemie und Pharmacie, 75(1), 27-45. (Foundational chemistry reference).
Sources
Safety Operating Guide
Operational Guide: Safe Disposal and Management of 2-(Pyrrolidin-1-yl)butanenitrile
Executive Summary & Hazard Architecture
2-(Pyrrolidin-1-yl)butanenitrile is a bifunctional organic intermediate containing a tertiary amine (pyrrolidine ring) and a nitrile (cyano) group. While often treated as a generic organic solvent, this specific structural combination presents a latent lethal hazard in mixed-waste streams.
The Core Directive: The absolute prohibition of acidic contact.
-
Causality: The nitrile moiety (
), upon contact with strong acids (e.g., HCl, H₂SO₄) or acidic aqueous waste, undergoes hydrolysis. In the absence of controlled heating, this reaction can stall at the protonation stage or, under specific conditions, release Hydrogen Cyanide (HCN) gas. -
Operational Risk: Standard laboratory "Organic Waste" carboys often contain acidic byproducts (e.g., acetic acid washes). Adding this compound to an acidified organic waste stream creates an uncontrolled cyanide generator.
Chemical Profile for Disposal
| Property | Value/Characteristic | Operational Implication |
| Molecular Formula | C₈H₁₄N₂ | Organic content suitable for incineration. |
| Functional Groups | Nitrile (-CN), Amine (3°) | Basic. Incompatible with acids and oxidizers. |
| Flash Point | Est. < 60°C (Ignitable) | Treat as RCRA D001 (Ignitable). |
| Reactivity | Acid-Sensitive | Treat as RCRA D003 (Reactive - potentially generating toxic gas). |
| Water Solubility | Moderate/Low | Potential for phase separation in aqueous waste. |
Regulatory Classification (RCRA)
While this compound is not explicitly listed on the EPA "P-List" (Acutely Toxic) or "U-List" (Toxic) by specific CAS name, it must be managed as Characteristic Hazardous Waste under the Resource Conservation and Recovery Act (RCRA).
-
D001 (Ignitability): Due to the pyrrolidine moiety and low molecular weight, the liquid is likely flammable.
-
D003 (Reactivity): Section 261.23(a)(5) defines reactive waste as cyanide-bearing waste which, when exposed to pH conditions between 2 and 12.5, can generate toxic gases.
Actionable Classification: Segregate as "Flammable, Basic, Toxic Organic Waste."
Operational Disposal Protocol
This protocol utilizes a Self-Validating System . You must verify the chemical environment before transfer to prevent "silent" reactions.
Phase 1: Segregation Logic (The Critical Step)
Do not dispose of this chemical in general "Halogenated" or "Non-Halogenated" waste unless you have verified the pH of that container.
-
Stream A (Preferred): Dedicated "Nitrile Waste" container.
-
Stream B (Acceptable): "Basic Organic Waste" (e.g., waste containing triethylamine, pyridine).
-
Stream C (PROHIBITED): Acidic waste, oxidizers (peroxides), or general aqueous waste.
Phase 2: Waste Container Preparation
-
Select Container: High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal cans due to potential amine corrosion over time.
-
Pre-Transfer Validation (The Safety Lock):
-
Dip a pH strip into the receiving waste container.
-
Requirement: pH must be ≥ 9 .
-
If pH < 9:[1] Do NOT add the nitrile. Neutralize the waste container with a base (e.g., Sodium Hydroxide solution) or start a fresh container.
-
Phase 3: Transfer & Labeling
-
Transfer: Pour using a funnel in a fume hood. Do not overfill (leave 10% headspace).
-
Labeling:
-
Primary Label: "Hazardous Waste - Flammable, Toxic."
-
Constituents: Clearly write "this compound" and "High pH Organic."
-
Warning Sticker: Apply a secondary label: "DO NOT MIX WITH ACIDS - CYANIDE HAZARD."
-
Phase 4: Glassware Decontamination (Trace Amounts)
For glassware (flasks, syringes) contaminated with residue, do not wash directly in the sink.
-
Quench: Rinse glassware with a 10% Sodium Hypochlorite (Bleach) solution adjusted to pH >10. This oxidizes trace cyanides/nitriles to cyanates (less toxic).
-
Soak: Allow to sit for 20 minutes in the hood.
-
Wash: Rinse with copious water into the sanitary sewer (if permitted by local regulations for trace treated waste) or collect rinsate into the Basic Organic Waste container.
Visual Decision Matrix
The following diagram illustrates the decision logic required for safe disposal.
Figure 1: Decision matrix for the segregation of aminonitrile waste, prioritizing pH verification to prevent cyanide gas generation.
Emergency Contingencies
Spill Response (Volume > 100 mL)
-
Evacuate: Clear the immediate area. Nitriles can release toxic vapors.
-
PPE: Butyl rubber or Silver Shield gloves are preferred over standard nitrile gloves for prolonged exposure to organic nitriles. Wear a full-face respirator if ventilation is compromised.
-
Absorb: Do NOT use acidic clay absorbents. Use a universal, non-acidic absorbent (e.g., vermiculite, sand, or specific "Organic" spill pads).
-
Disposal of Debris: Collect absorbed material into a wide-mouth jar. Label as "Hazardous Waste (Nitrile Debris)" and seal.
Accidental Acidification
If the waste container begins to bubble, heat up, or smell of almonds (HCN indicator):
-
Close Hood Sash Immediately.
-
Evacuate Lab.
-
Alert EHS/Fire Department. Do not attempt to open the container to "relieve pressure" yourself; this releases concentrated cyanide gas.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[2][3][4] National Academies Press.[2][5][6]
-
Source: [Link]
-
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
-
Source: [Link]
-
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450).
-
Source: [Link]
-
-
PubChem. (2023).
-
Source: [Link]
-
Sources
- 1. Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager [labmanager.com]
- 2. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
- 3. Prudent Practices in the Laboratory [nationalacademies.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. orgsyn.org [orgsyn.org]
- 6. reed.edu [reed.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
